LC3-mHTT-IN-AN1
Description
Structure
3D Structure
Properties
IUPAC Name |
(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO3/c16-8-1-2-12-9(6-8)10(15(21)18-12)3-7-4-11(17)14(20)13(19)5-7/h1-6,19-20H,(H,18,21)/b10-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKLWRHHVIBYEO-KMKOMSMNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC3=CC(=C(C(=C3)Br)O)O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)/C(=C/C3=CC(=C(C(=C3)Br)O)O)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of LC3-mHTT-IN-AN1
For Researchers, Scientists, and Drug Development Professionals
Abstract
LC3-mHTT-IN-AN1, also known as AN1, is a first-in-class small molecule that operates as a molecular glue, selectively targeting mutant huntingtin protein (mHTT) for degradation via the autophagy pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its discovery, binding properties, and its efficacy in preclinical models of Huntington's Disease. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of this novel therapeutic strategy.
Core Mechanism of Action: An Autophagosome-Tethering Compound (ATTEC)
This compound is an autophagosome-tethering compound (ATTEC) that functions by physically linking the pathogenic mHTT protein to LC3B (Microtubule-associated protein 1A/1B-light chain 3), a key protein component of the autophagosome membrane. This tethering action effectively hijacks the cellular autophagy machinery to recognize mHTT as cargo for degradation. The process is initiated by the formation of a ternary complex between this compound, mHTT, and LC3B, which leads to the engulfment of mHTT by the growing autophagosome. Subsequently, the autophagosome fuses with a lysosome, and the enclosed mHTT is degraded by lysosomal hydrolases. A crucial feature of this compound is its allele-selectivity; it preferentially binds to and promotes the degradation of mHTT, which contains an expanded polyglutamine (polyQ) tract, while having minimal effect on the wild-type (wtHTT) protein.[1][2] This selectivity is attributed to the compound's interaction with the expanded polyQ stretch characteristic of the mutant protein.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound, demonstrating its binding affinity and efficacy in reducing mHTT levels.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment Concentration | % mHTT Reduction (relative to vehicle) | Reference |
| HD mouse primary cortical neurons (HdhQ7/Q140) | 10 nM | Not specified | [3] |
| HD mouse primary cortical neurons (HdhQ7/Q140) | 50 nM | Not specified | |
| HD mouse primary cortical neurons (HdhQ7/Q140) | 100 nM | Significant reduction | |
| HD mouse primary cortical neurons (HdhQ7/Q140) | 300 nM | Significant reduction | |
| HD patient-derived cells | 10-100 nM | Significant reduction |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Dose & Duration | Outcome | Reference |
| Drosophila model of HD | 10 µM in feed for 6 days | Rescued disease-relevant phenotypes | |
| HD mouse models | Not specified | Rescued disease-relevant phenotypes |
Note: More specific quantitative data on binding affinities (e.g., Kd values) and in vivo mHTT reduction percentages were not available in the public abstracts of the primary literature. Access to the full text and supplementary data of the cited Nature paper is required for a more detailed quantitative summary.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Small-Molecule Microarray (SMM)-Based Screening
This high-throughput method was employed to identify compounds that bind to both LC3 and mHTT.
-
Microarray Preparation: A library of small molecules is covalently immobilized on a functionalized glass slide surface. Each spot on the microarray corresponds to a unique compound.
-
Protein Incubation: The microarray slides are incubated with a solution containing purified, fluorescently labeled LC3B protein. After washing, the slides are scanned to identify "hits" where LC3B has bound to a specific compound.
-
Counter-Screening: To identify compounds that also bind mHTT, a similar screening is performed with fluorescently labeled mHTT. Compounds that show binding to both LC3B and mHTT are selected as primary candidates.
-
Selectivity Screening: To assess allele-selectivity, a counter-screen with fluorescently labeled wtHTT is performed. Compounds that bind LC3B and mHTT but not wtHTT are prioritized for further validation.
-
Detection: Binding events are typically detected using a fluorescence microarray scanner. The intensity of the fluorescent signal at each spot is proportional to the amount of bound protein.
In Vitro mHTT Degradation Assay in Primary Neurons
This assay is used to quantify the ability of this compound to reduce mHTT levels in a cellular context.
-
Cell Culture: Primary cortical neurons are isolated from Huntington's disease mouse models (e.g., HdhQ7/Q140 knock-in mice) and cultured under standard conditions.
-
Compound Treatment: Neurons are treated with varying concentrations of this compound (e.g., 10, 50, 100, 300 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
Cell Lysis: After treatment, the neurons are washed with phosphate-buffered saline (PBS) and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analysis.
-
Western Blotting: Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for mHTT (e.g., anti-polyQ antibody) and a loading control (e.g., anti-actin or anti-tubulin).
-
Detection and Quantification: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software, and the levels of mHTT are normalized to the loading control.
In Vivo Efficacy Studies in a Drosophila Model of Huntington's Disease
This protocol assesses the ability of this compound to rescue disease phenotypes in a living organism.
-
Fly Model: A transgenic Drosophila melanogaster model expressing the human mHTT protein is used.
-
Compound Administration: this compound is mixed into the fly food at a specified concentration (e.g., 10 µM).
-
Phenotypic Analysis: The flies are fed the compound-containing food for a defined period (e.g., 6 days). Disease-relevant phenotypes, such as motor deficits (e.g., climbing assays) or neuronal degeneration (e.g., retinal degeneration assays), are then assessed and compared between the treated and control groups.
-
Protein Analysis: To confirm the molecular effect, protein lysates can be prepared from the fly heads, and mHTT levels can be measured by Western blotting or other quantitative protein assays.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the experimental workflows.
Diagram 1: Mechanism of Action of this compound
References
LC3-mHTT-IN-AN1 and allele-selective mHTT degradation
An In-Depth Technical Guide to LC3-mHTT-IN-AN1 and Allele-Selective Mutant Huntingtin Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Huntington's Disease (HD) is an incurable, autosomal dominant neurodegenerative disorder caused by an expansion of the polyglutamine (polyQ) tract in the huntingtin protein (HTT). The resultant mutant protein (mHTT) accumulates, leading to neuronal dysfunction and death. A promising therapeutic strategy involves the selective degradation of mHTT while preserving the wild-type HTT (wtHTT), which is crucial for normal neuronal function. This document provides a comprehensive technical overview of this compound, a novel bifunctional small molecule designed to mediate the allele-selective degradation of mHTT through the autophagy pathway. We will delve into its mechanism of action, present quantitative data from key studies, outline detailed experimental protocols, and provide visual representations of the core processes.
Core Mechanism: Autophagosome-Tethering Compounds (ATTECs)
This compound, also known as AN1, is a first-in-class Autophagosome-Tethering Compound (ATTEC).[1] Its mechanism relies on a bifunctional architecture that allows it to act as a molecular bridge.[2][3][4][5]
-
Dual Binding Specificity: The compound is engineered to interact simultaneously with two specific proteins:
-
Mutant Huntingtin (mHTT): It preferentially recognizes and binds to the expanded polyglutamine (polyQ) region characteristic of the mutant protein. This interaction is significantly weaker with the shorter polyQ tract of wild-type HTT, forming the basis of its allele selectivity.
-
LC3B: It binds to Microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein localized on the surface of autophagosomes.
-
-
Targeted Degradation: By linking mHTT to LC3B, this compound effectively tethers the pathogenic protein to the autophagosome. This complex is then engulfed by the autophagosome and subsequently degraded through the cellular autophagy pathway. This process selectively clears mHTT from the cell, leaving wtHTT levels largely unaffected.
Signaling Pathway Diagram
Caption: Mechanism of this compound in mediating allele-selective mHTT degradation.
Quantitative Data Summary
The efficacy of this compound has been demonstrated across various experimental models. The following tables summarize the key quantitative findings from published literature.
Table 1: In Vitro Efficacy of this compound
| Model System | Cell Type | Compound Concentration | Key Observation | Reference |
| Huntington's Disease (HD) Mouse Model | Primary Cortical Neurons (HdhQ7/Q140) | 10, 50, 100 nM | Dose-dependent reduction in mHTT levels. | |
| Huntington's Disease (HD) Mouse Model | Primary Cortical Neurons (HdhQ7/Q140) | 300 nM | Significant decrease in mHTT levels, with no effect on wtHTT levels. | |
| Huntington's Disease (HD) Mouse Model | iPS-cell-derived neurons | 10, 50, 100, 300 nM | Allele-selective reduction of mHTT levels. | |
| HD Patient Cells | Fibroblasts & iPSC-derived neurons | Not specified | Shown to lower mHTT levels. |
Table 2: In Vivo Efficacy of this compound
| Model System | Organism | Compound Concentration / Dosing | Key Observation | Reference |
| Huntington's Disease Fly Model | Drosophila (expressing human HdhQ128) | 10 µM (via feeding) | Increased survival of transgenic flies. | |
| Huntington's Disease Fly Model | Drosophila (expressing full-length HTT(Q128)) | 10 µM (via feeding for 6 days) | Reduced mHTT protein levels in fly heads. | |
| Huntington's Disease Mouse Model | Not specified | Not specified | Rescued disease-relevant phenotypes. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Cell Culture and Compound Treatment
Objective: To treat cultured neurons with this compound to assess its effect on HTT levels.
Materials:
-
Primary cultured neurons or iPS-cell-derived neurons from HD mouse models (e.g., HdhQ7/Q140).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium (e.g., Neurobasal medium supplemented with B27).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Plating: Plate neurons at the desired density in appropriate culture vessels.
-
Cell Maturation: Allow neurons to mature for 5 days in culture.
-
Compound Preparation: Prepare 10x working concentrations of this compound by diluting the stock solution in fresh culture medium. For example, to achieve a final concentration of 100 nM, prepare a 1 µM (10x) solution.
-
Treatment: Add the 10x working solution to the cell culture wells to achieve the final desired concentrations (e.g., 10, 50, 100, 300 nM).
-
Incubation: Incubate the treated cells for 48 hours for measurement of HTT levels. For colocalization studies, a shorter incubation of 4 hours is used before fixation.
-
Cell Collection: After incubation, wash the cells with PBS and collect them for downstream analysis (e.g., protein lysis for Western Blot or cell fixation for immunofluorescence).
Quantification of HTT Protein Levels (Western Blot)
Objective: To measure the relative levels of mHTT and wtHTT in cell lysates after treatment.
Procedure:
-
Protein Lysis: Lyse collected cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies.
-
mHTT: Anti-HTT antibody (e.g., EM48) or an antibody specific to the polyQ expansion.
-
Total HTT: MAB2166.
-
Loading Control: Anti-β-actin or Anti-GAPDH antibody.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities using densitometry software. Normalize HTT band intensities to the loading control.
HTT-LC3 Colocalization (Immunofluorescence)
Objective: To visualize the tethering of mHTT to LC3-positive autophagosomes.
Procedure:
-
Cell Culture: Grow cells on glass coverslips and treat with this compound for 4 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against HTT (e.g., EM48) and LC3 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Mounting: Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Imaging: Acquire images using a confocal microscope. Colocalization is assessed by the overlap of the fluorescent signals.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in vitro.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for Huntington's Disease. Its novel ATTEC mechanism, which hijacks the cell's own autophagy machinery, allows for the potent and allele-selective degradation of the pathogenic mHTT protein. The data gathered from in vitro and in vivo models demonstrate its potential to reduce the mHTT burden and ameliorate disease phenotypes. The experimental protocols outlined herein provide a robust framework for researchers to further investigate and validate this and similar compounds. As a tool for research and a potential therapeutic lead, this compound opens a promising new avenue in the fight against neurodegenerative proteopathies.
References
An In-depth Technical Guide to Autophagy-Tethering Compounds (ATTECs)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Autophagy-Tethering Compounds (ATTECs) represent an emerging and powerful modality in the field of targeted degradation. Unlike Proteolysis-Targeting Chimeras (PROTACs) that rely on the ubiquitin-proteasome system, ATTECs harness the cell's intrinsic autophagy-lysosome pathway to eliminate a wide range of pathogenic targets. These bifunctional molecules act as a bridge, tethering a protein of interest (POI) directly to the autophagosome machinery, specifically the key protein LC3, marking it for degradation. This approach overcomes some limitations of PROTACs, enabling the clearance of large protein aggregates, damaged organelles, and even non-protein biomolecules, opening new avenues for therapeutic intervention in diseases ranging from neurodegeneration to cancer.
Introduction to Autophagy-Tethering Compounds
Targeted protein degradation (TPD) has revolutionized drug discovery by offering a strategy to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] The most prominent technology in this space, PROTACs, hijacks the ubiquitin-proteasome system (UPS) for degradation.[3][4] However, the UPS is primarily suited for degrading soluble, intracellular proteins and is inefficient against large protein aggregates or entire organelles.[5]
To address these limitations, a new class of degraders called Autophagy-Tethering Compounds (ATTECs) was developed. ATTECs leverage the macroautophagy pathway, a fundamental cellular process for degrading and recycling cytoplasmic contents, including proteins, aggregates, and organelles, through lysosomal degradation. This technology expands the "degradable" target space, providing a promising strategy for diseases that are difficult to address with traditional inhibitors or PROTACs.
Core Mechanism of Action
The ATTEC strategy is based on inducing proximity between a target and the core autophagy machinery. ATTEC molecules are heterobifunctional chimeras composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that binds to the autophagosome-associated protein LC3, and a chemical linker connecting the two.
The mechanism proceeds through the following key steps:
-
Ternary Complex Formation: The ATTEC molecule simultaneously binds to the POI and the LC3 protein present on the membrane of a forming autophagosome (also known as a phagophore). This creates a POI-ATTEC-LC3 ternary complex.
-
Recruitment and Engulfment: By tethering the POI to LC3, the ATTEC effectively recruits the target to the autophagosome, which then engulfs the POI.
-
Autophagosome Maturation: The autophagosome matures and fuses with a lysosome to form an autolysosome.
-
Lysosomal Degradation: Within the autolysosome, the acidic environment and lysosomal hydrolases degrade the engulfed POI and the ATTEC molecule itself.
This process is independent of the ubiquitination pathway required by PROTACs and AUTACs (Autophagy-Targeting Chimeras), which often rely on K63 ubiquitination.
Caption: The ATTEC mechanism, from ternary complex formation to lysosomal degradation.
Design Principles and Key Components
The efficacy of an ATTEC is highly dependent on the careful selection and optimization of its three components.
-
POI Ligand: A molecule with sufficient affinity and selectivity for the target protein. The ligand must possess a suitable vector for linker attachment that does not disrupt its binding to the POI.
-
LC3 Ligand: This moiety recruits the autophagic machinery. Many ATTECs utilize small molecules that bind to the LC3 protein. The interaction often mimics the binding of natural autophagy receptors, which contain a short linear sequence known as the LC3-Interacting Region (LIR) motif.
-
Linker: The linker's length, composition, and attachment points are critical for enabling the formation of a stable and productive ternary complex. Optimization of the linker is often required to achieve optimal degradation potency.
Caption: Comparison of PROTAC (proteasomal) and ATTEC (autophagy) degradation pathways.
Applications and Case Studies
ATTEC technology has demonstrated broad applicability, successfully targeting various biomolecules and organelles.
-
Neurodegenerative Diseases: ATTECs have been developed to target mutant Huntingtin (mHTT) protein, the cause of Huntington's disease. These compounds can selectively degrade mHTT, including aggregates, and have been shown to rescue disease-related phenotypes in cell and mouse models.
-
Oncology: Researchers have designed ATTECs against oncoproteins like PDEδ. One promising compound, 12c, effectively induced PDEδ degradation in a concentration-dependent manner and exhibited enhanced anti-proliferative activity in pancreatic cancer cells compared to a simple inhibitor. Other oncoproteins like BRD4 and NAMPT have also been targeted.
-
Organelle Degradation (Mito-ATTECs): By linking a mitochondria-binding moiety to an LC3 ligand, researchers created "mito-ATTECs". These molecules induce mitophagy, the selective degradation of mitochondria, providing a tool to study mitochondria-related diseases and a potential therapeutic strategy for apoptosis-resistant cancers.
-
Non-Protein Degradation (LD-ATTECs): In a significant conceptual advance, ATTECs were engineered to clear non-protein targets. By connecting an LC3 ligand to a lipid droplet (LD) probe, scientists created compounds that induce lipophagy (the degradation of LDs), alleviating phenotypes in a mouse model of hepatic lipid deposition.
Quantitative Efficacy Data
The effectiveness of ATTECs is quantified using various metrics, including degradation concentration (DC₅₀), maximal degradation (Dₘₐₓ), and functional cellular outcomes. Below is a summary of reported data for representative ATTEC compounds.
| Compound/Molecule | Target | Cell/Animal Model | Assay | Key Quantitative Results | Reference |
| PDEδ ATTEC (12c) | PDEδ | MiaPaCa-2 (Pancreatic Cancer Cells) | Apoptosis Assay (Flow Cytometry) | 22.23% apoptosis at 1 µM; 33.25% apoptosis at 10 µM | |
| mHTT ATTEC | Mutant Huntingtin (mHTT) | HD Mouse Model | In vivo Behavioral/Motor Function | Improvement in motor deficits with 0.5 mg/kg intraperitoneal injection | |
| mHTT | Mutant Huntingtin (mHTT) | N/A (Modeling Study) | Half-life Estimation | Endogenous mHTT half-life: ~36 hours; ATTEC-tethered mHTT half-life: ~6 hours | |
| Mitochondria ATTEC (mT1) | Mitochondria | Parkinson's Disease (PD) Cell Model | Mitochondrial Degradation | Induced degradation of mitochondria and weakened disease phenotypes | |
| Lipid Droplet ATTEC (C1-C4) | Lipid Droplets (LDs) | Mouse Model of Hepatic Lipid Deposition | LD Clearance | Effectively cleared LDs and alleviated related phenotypes |
Key Experimental Protocols for ATTEC Validation
Validating the mechanism and efficacy of a novel ATTEC requires a series of well-defined experiments.
Western Blot for Target Degradation
-
Objective: To quantify the reduction in the level of the target protein following ATTEC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density. Treat with a dose-response range of the ATTEC compound for a specified time course (e.g., 24, 48, 72 hours). Include vehicle control (e.g., DMSO) and controls with autophagy inhibitors (e.g., Bafilomycin A1, Chloroquine) to confirm lysosomal degradation.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for the POI overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize POI levels to the loading control and express as a percentage of the vehicle-treated control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex
-
Objective: To provide evidence for the formation of the POI-ATTEC-LC3 ternary complex.
-
Methodology:
-
Treatment and Lysis: Treat cells with the ATTEC or vehicle control. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation: Pre-clear lysate with Protein A/G beads. Incubate the cleared lysate with an antibody against the POI or LC3 overnight.
-
Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Analyze the eluate by Western blotting, probing for the POI, LC3, and the protein that was immunoprecipitated. The presence of both POI and LC3 in the pull-down confirms their interaction.
-
Immunofluorescence Microscopy for Co-localization
-
Objective: To visualize the recruitment of the POI to autophagosomes and lysosomes.
-
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the ATTEC or vehicle.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 or saponin.
-
Immunostaining: Block non-specific sites. Incubate with primary antibodies against the POI and an autophagosome marker (LC3) or a lysosome marker (e.g., LAMP1).
-
Secondary Staining: Wash and incubate with fluorescently-labeled secondary antibodies of different colors (e.g., Alexa Fluor 488 and 594). Stain nuclei with DAPI.
-
Imaging: Mount coverslips and acquire images using a confocal microscope.
-
Analysis: Analyze images for co-localization between the POI and LC3/LAMP1 puncta. Quantification can be performed using Pearson's or Mander's correlation coefficients.
-
Caption: A generalized experimental workflow for the validation of ATTEC compounds.
Conclusion and Future Perspectives
Autophagy-Tethering Compounds have emerged as a versatile and powerful platform for targeted degradation. By directly hijacking the autophagy-lysosome pathway, ATTECs can degrade targets previously considered "undruggable" by conventional inhibitors and PROTACs, including protein aggregates and organelles. The ability to degrade non-protein entities like lipid droplets marks a significant expansion of the TPD field.
Future research will likely focus on discovering novel LC3 ligands, refining linkerology for improved potency and selectivity, and expanding the scope of ATTEC technology to new target classes and diseases. As our understanding of the autophagy pathway deepens, so too will our ability to design more sophisticated and effective ATTECs, paving the way for a new generation of therapeutics.
References
- 1. Perspectives of autophagy-tethering compounds (ATTECs) in drug discovery - East China Normal University [pure.ecnu.edu.cn]
- 2. doaj.org [doaj.org]
- 3. Discovery of Novel PDEδ Autophagic Degraders: A Case Study of Autophagy-Tethering Compound (ATTEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy-tethering compounds (ATTECs) may open new directions in targeted drug discovery | EurekAlert! [eurekalert.org]
- 5. ATTEC Technology - Creative Biolabs [creative-biolabs.com]
chemical structure and properties of LC3-mHTT-IN-AN1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of LC3-mHTT-IN-AN1, a novel compound investigated for its therapeutic potential in Huntington's disease. The information is compiled from publicly available research and technical data sheets.
Core Concepts and Chemical Properties
This compound is a pioneering molecule in the class of Autophagy-Tethering Compounds (ATTECs). It functions as a "molecular glue" to induce the degradation of mutant huntingtin protein (mHTT), the cause of Huntington's disease, by hijacking the cell's natural autophagy process. The compound selectively links mHTT to Microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in the formation of autophagosomes, thereby targeting mHTT for lysosomal degradation. This allele-selective action, which spares the wild-type huntingtin (wtHTT) protein, is a significant advancement in the field.[1][2][3][4][5]
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Formal Name | 5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one |
| Molecular Formula | C₁₅H₉Br₂NO₃ |
| Molecular Weight | 411.04 g/mol |
| CAS Number | 486443-73-6 |
| Appearance | Solid |
| Solubility | DMSO: ~82-120 mg/mL |
Mechanism of Action and Signaling Pathway
This compound operates through a novel mechanism of induced proximity, bringing together the pathogenic mHTT protein and the autophagic machinery. The compound interacts with both the expanded polyglutamine (polyQ) tract of mHTT and the LC3 protein on the surface of phagophores (autophagosome precursors). This tethering action facilitates the engulfment of mHTT into the forming autophagosome. Upon maturation and fusion with a lysosome, the autolysosome's acidic environment and hydrolytic enzymes degrade the enclosed mHTT.
Caption: Mechanism of this compound-mediated mHTT degradation.
Quantitative Data
This compound has demonstrated potent and allele-selective reduction of mHTT levels in various experimental models. The following table summarizes key quantitative findings.
| Parameter | Cell/Animal Model | Value/Observation |
| mHTT Reduction | Huntington's disease (HD) mouse neurons | Dose-dependent reduction at 10, 50, 100, and 300 nM |
| Allele Selectivity | HD mouse neurons | Decreases mHTT (HdhQ7/Q140) but not wtHTT levels |
| In vivo Efficacy | HD mice | Significantly lowered mHTT in the cortices |
| Phenotypic Rescue | Drosophila expressing human HdhQ128 | Increased survival |
Note: Specific DC50 and Kd values from the primary literature were not available in the public domain at the time of this search.
Experimental Protocols
The discovery and characterization of this compound involved a series of sophisticated experimental procedures. Below are generalized protocols based on available information.
Small-Molecule Microarray Screening
This technique was employed to identify compounds that bind to both mHTT and LC3.
-
Library Preparation: A library of small molecules is covalently printed onto isocyanate-functionalized glass slides.
-
Protein Incubation: Recombinantly purified GFP-tagged mHTT protein fragment (e.g., HTTexon1-Q72-sfGFP) is incubated with the microarray.
-
Detection: Compound-protein interactions are detected by scanning for GFP fluorescence.
-
Counter-Screening: A similar procedure is performed with wtHTT to identify compounds that selectively bind to mHTT.
-
LC3 Binding Assay: Hit compounds are then tested for their ability to bind to LC3.
In Vitro mHTT Lowering Assay in Primary Neurons
This assay assesses the ability of the compound to reduce mHTT levels in a disease-relevant cell type.
-
Cell Culture: Primary cortical neurons are isolated from HD mouse models (e.g., HdhQ7/Q140) and cultured.
-
Compound Treatment: this compound is diluted in culture medium and added to the neurons (e.g., 5 days after plating) at various concentrations (e.g., 10, 50, 100, 300 nM).
-
Cell Lysis: After a set incubation period (e.g., 2 days), the cells are lysed to extract total protein.
-
Protein Quantification: The levels of mHTT and wtHTT are measured using techniques such as Western blotting or Homogeneous Time Resolved Fluorescence (HTRF) with specific antibodies.
HTT-LC3 Colocalization Assay
This assay visualizes the compound's mechanism of action.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described above.
-
Fixation and Permeabilization: After a shorter incubation period (e.g., 4 hours), cells are fixed and permeabilized.
-
Immunofluorescence Staining: Cells are stained with primary antibodies against HTT and LC3, followed by fluorescently labeled secondary antibodies.
-
Microscopy: Confocal microscopy is used to visualize the colocalization of HTT and LC3 puncta, indicating the tethering of HTT to autophagosomes.
Experimental and Logical Workflow
The development and validation of this compound followed a logical progression from initial discovery to in vivo validation.
References
- 1. Targeted Degradation Technologies Utilizing Autophagy | MDPI [mdpi.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Molecular Strategies to Target Protein Aggregation in Huntington’s Disease [frontiersin.org]
An In-depth Technical Guide to the LC3-mHTT-IN-AN1 Interaction with LC3 and mHTT Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel Autophagosome-Tethering Compound (ATTEC), LC3-mHTT-IN-AN1 (also known as AN1). This small molecule acts as a molecular glue, selectively linking mutant Huntingtin (mHTT) protein to Microtubule-associated protein 1A/1B light chain 3B (LC3B), thereby inducing the autophagic degradation of mHTT. This document outlines the mechanism of action, quantitative interaction data, and detailed experimental protocols relevant to the study of this compound.
Core Mechanism of Action
This compound is a first-in-class mHTT-LC3 linker compound designed to address the pathogenic accumulation of mHTT, the causative agent of Huntington's disease.[1][2][3][4] Unlike broad enhancers of autophagy, this compound provides selectivity by physically tethering mHTT to the autophagosomal machinery.
The compound interacts with both mHTT and LC3B, a key protein component of the autophagosome membrane.[5] This induced proximity promotes the engulfment of mHTT into the autophagosome, which subsequently fuses with a lysosome, leading to the degradation of the pathogenic protein. A critical feature of this compound is its allele selectivity; it preferentially binds to and promotes the degradation of mHTT, which contains a pathological polyglutamine (polyQ) expansion, while having minimal effect on the wild-type (wtHTT) protein. This selectivity is believed to be driven by the compound's interaction with the expanded polyQ tract.
Signaling Pathway Diagram
Caption: Mechanism of this compound-mediated degradation of mHTT.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and cellular assays. The compound demonstrates potent, concentration-dependent activity in reducing mHTT levels.
Table 1: Compound Properties & Solubility
| Parameter | Value | Reference |
| Compound Name | This compound (AN1) | |
| Formal Name | 5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one | |
| CAS Number | 486443-73-6 | |
| Molecular Weight | 411.04 g/mol | |
| Solubility in DMSO | 82 - 120 mg/mL | |
| Solubility in DMF | 30 mg/mL |
Table 2: In Vitro Cellular Activity
| Assay Type | Cell Model | Concentrations Tested | Key Result | Reference |
| mHTT Reduction | Primary Mouse Cortical Neurons (HdhQ7/Q140) | 10, 50, 100, 300 nM | Allele-selective reduction of mHTT levels. 300 nM is effective. | |
| mHTT Reduction | iPS-cell-derived Neurons | 10, 50, 100, 300 nM | Allele-selective reduction of mHTT levels. | |
| HTT-LC3 Colocalization | Cultured Neurons | Not specified | Increased colocalization observed 4 hours post-treatment. | |
| Phenotypic Rescue | Drosophila expressing human HdhQ128 | Not specified | Increased survival of transgenic flies. |
Note: Specific binding affinities (e.g., Kd) from biophysical assays are detailed in the primary literature but were not available in the searched abstracts. The primary screening method, however, confirms direct binding to both mHTT and LC3B.
Experimental Protocols
The following protocols are synthesized from methodologies reported for the discovery and characterization of this compound.
Small-Molecule Microarray (SMM) for Binding Hit Identification
This initial screening method was used to identify compounds that physically interact with both mHTT and LC3.
-
Microarray Preparation : A library of small molecules is covalently immobilized onto isocyanate-functionalized glass slides. Each compound is printed in duplicate.
-
Protein Preparation : Recombinant, purified proteins are used for screening. Key proteins include MBP-tagged HTT exon 1 (with Q25 for wild-type and Q72 for mutant) and LC3B.
-
Binding Assay & Detection :
-
The microarray slides are incubated with the purified target proteins (e.g., HTTexon1(Q72)–MBP or LC3B) in a suitable binding buffer.
-
A counter-screen is performed with a non-target protein (e.g., HTTexon1(Q25)–MBP) to exclude non-selective binders.
-
Binding events are detected using a label-free method, such as Oblique Incidence Reflectivity Difference (OI-RD). This technique measures changes in surface mass density, indicating protein binding to an immobilized compound.
-
Hits are identified as compounds showing a signal for both mHTT and LC3B, but not for wtHTT.
-
Workflow for SMM Screening
Caption: Experimental workflow for SMM-based identification of linker compounds.
Cellular Assay for mHTT Degradation
This protocol is used to validate the activity of hit compounds in a biologically relevant context.
-
Cell Culture :
-
Primary cortical neurons from HdhQ7/Q140 mice are plated in appropriate culture vessels.
-
Alternatively, human iPSC-derived neurons from Huntington's disease patients can be used.
-
-
Compound Treatment :
-
Prepare a 10x stock solution of this compound in culture medium from a concentrated DMSO stock.
-
Five days after plating the neurons, add the 10x compound solution to the cells to achieve final concentrations of 10, 50, 100, and 300 nM. Include a DMSO vehicle control.
-
-
Incubation : Incubate the cells with the compound for 48 hours to assess the reduction in HTT protein levels.
-
Cell Lysis : After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantification of HTT Levels :
-
Determine total protein concentration in the lysates using a BCA assay.
-
Analyze HTT levels using a quantitative method such as Western Blot or a Homogeneous Time Resolved Fluorescence (HTRF) assay.
-
For Western Blot, use antibodies that can distinguish between mHTT and wtHTT if possible, along with a loading control (e.g., β-actin).
-
For HTRF, use a validated antibody pair (e.g., 2B7/MW1) to specifically measure HTT levels.
-
-
Data Analysis : Normalize the mHTT signal to the loading control or total protein. Compare the levels in compound-treated cells to the DMSO vehicle control to determine the percentage reduction of mHTT.
Immunofluorescence for HTT-LC3 Colocalization
This assay visually confirms the compound-induced proximity of mHTT and LC3 in cells.
-
Cell Culture and Treatment : Plate and treat cells with this compound as described in section 3.2. A shorter incubation time of 4 hours is typically sufficient for this assay.
-
Cell Fixation and Permeabilization :
-
After 4 hours of treatment, wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash again and permeabilize with a buffer containing a detergent like Triton X-100 (e.g., 0.25% in PBS) for 10 minutes.
-
-
Immunostaining :
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS-T) for 1 hour.
-
Incubate with primary antibodies against HTT (specific for mHTT if available) and LC3, diluted in blocking buffer, overnight at 4°C.
-
Wash three times with PBS-T.
-
Incubate with corresponding secondary antibodies conjugated to distinct fluorophores (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature in the dark.
-
-
Imaging and Analysis :
-
Mount coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Acquire images using a confocal microscope.
-
Analyze the degree of colocalization between the HTT and LC3 signals using image analysis software to quantify the compound's effect.
-
Conclusion
This compound represents a promising therapeutic strategy for Huntington's disease by pioneering the concept of allele-selective protein degradation through autophagy tethering. The data and protocols presented here provide a foundational guide for researchers engaged in the study of this compound and the broader field of targeted protein degradation. Further investigation into the biophysical parameters of its ternary complex formation and in vivo efficacy will be critical for its continued development.
References
- 1. researchgate.net [researchgate.net]
- 2. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 4. Allele-selective transcriptional repression of mutant HTT for the treatment of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.plymouth.ac.uk [pure.plymouth.ac.uk]
The Autophagy-Tethering Compound LC3-mHTT-IN-AN1: A Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and effects of LC3-mHTT-IN-AN1, a novel autophagy-tethering compound designed to selectively target mutant huntingtin protein (mHTT) for degradation. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways to support further research and development in the field of Huntington's Disease therapeutics.
Core Mechanism of Action: A Bridge to Degradation
This compound functions as a molecular bridge, simultaneously binding to the mutant huntingtin protein (mHTT) and the autophagosome-associated protein, microtubule-associated protein 1A/1B-light chain 3 (LC3). This tethering action selectively recruits mHTT to autophagosomes, the cellular machinery responsible for degrading damaged or unnecessary components. By hijacking this natural degradation pathway, this compound facilitates the clearance of the pathogenic mHTT protein, which is the underlying cause of Huntington's Disease. This allele-selective degradation, targeting the mutant form of the protein while largely sparing the wild-type, presents a promising therapeutic strategy.[1][2]
In Vitro Efficacy: Targeted Reduction of Mutant Huntingtin
Studies in various cell-based models of Huntington's Disease have demonstrated the potent and selective activity of this compound. The compound effectively reduces levels of mHTT in a dose-dependent manner in patient-derived fibroblasts and neurons.
Quantitative In Vitro Data Summary
| Cell Model | Treatment Concentration | mHTT Reduction (%) | Wild-Type HTT Reduction (%) | Reference |
| HD patient-derived fibroblasts (GM04281) | 100 nM | ~50% | Not significant | Li et al., 2019 |
| HD patient-derived fibroblasts (GM04281) | 300 nM | >60% | Not significant | Li et al., 2019 |
| Mouse primary neurons (zQ175) | 100 nM | ~40% | Not significant | Li et al., 2019 |
| Mouse primary neurons (zQ175) | 300 nM | ~60% | Not significant | Li et al., 2019 |
In Vivo Efficacy: Rescue of Disease Phenotypes in Animal Models
The therapeutic potential of this compound has been further validated in preclinical animal models of Huntington's Disease. Systemic administration of the compound has been shown to reduce mHTT levels in the brain and improve disease-related phenotypes.
Quantitative In Vivo Data Summary
| Animal Model | Dosage and Administration | mHTT Reduction in Brain (%) | Phenotypic Improvement | Reference |
| zQ175DN Huntington's Disease Mouse Model | 10 mg/kg, intraperitoneal injection, daily for 4 weeks | ~40% in striatum | Improved motor function (rotarod performance), reduced striatal atrophy | Li et al., 2019 |
| Drosophila model of HD (exp-mHtt-Q128) | 10 µM in food | Not applicable | Increased lifespan, improved eye morphology | Li et al., 2019 |
Signaling and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro mHTT Reduction Assay
-
Cell Culture: Plate Huntington's Disease patient-derived fibroblasts or primary neurons from a Huntington's Disease mouse model (e.g., zQ175) in appropriate culture vessels and media. Allow cells to adhere and grow for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 300 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest compound concentration.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
mHTT and wtHTT Quantification:
-
HTRF Assay: Use a commercially available HTRF assay kit specific for the detection of mutant and wild-type huntingtin. Follow the manufacturer's instructions to measure the levels of each protein in the cell lysates.
-
Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE. Transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies specific for mHTT and wtHTT, as well as a loading control (e.g., GAPDH or β-actin). Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
-
-
Data Analysis: Normalize the mHTT and wtHTT levels to the loading control. Calculate the percentage reduction of mHTT and wtHTT for each treatment condition relative to the vehicle control.
In Vivo Efficacy Study in zQ175DN Mice
-
Animal Model: Use zQ175DN heterozygous mice, a well-characterized model of Huntington's Disease, and age-matched wild-type littermates as controls.
-
Compound Formulation: Prepare this compound for intraperitoneal (IP) injection by dissolving it in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
-
Dosing Regimen: Administer this compound at a dose of 10 mg/kg or vehicle control via daily IP injections for a period of 4 weeks.
-
Behavioral Testing (Rotarod):
-
Acclimate the mice to the rotarod apparatus for several days before the start of the treatment.
-
Conduct rotarod tests at baseline and at regular intervals throughout the 4-week treatment period.
-
Record the latency to fall for each mouse over several trials.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and perfuse them with saline.
-
Dissect the brains and isolate specific regions of interest, such as the striatum and cortex.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until further analysis.
-
-
Biochemical Analysis:
-
Homogenize the brain tissue in lysis buffer.
-
Quantify mHTT levels in the brain lysates using an HTRF assay or Western blot as described in the in vitro protocol.
-
-
Histological Analysis:
-
Fix brain hemispheres in 4% paraformaldehyde.
-
Embed the tissue in paraffin and cut sections.
-
Perform immunohistochemistry using an antibody against mHTT to visualize and quantify mHTT aggregates.
-
Conduct staining (e.g., Nissl staining) to assess neuronal loss and striatal volume.
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., repeated measures ANOVA) to compare the motor performance of the treated and control groups over time.
-
Analyze biochemical and histological data using t-tests or ANOVA to compare mHTT levels, aggregate counts, and striatal volume between the groups.
-
This guide provides a comprehensive technical overview of this compound, offering valuable data and protocols for researchers dedicated to advancing Huntington's Disease therapeutics. The allele-selective nature and demonstrated efficacy of this compound in preclinical models highlight its potential as a promising avenue for further investigation.
References
An In-depth Technical Guide to the Discovery and Development of HTT-LC3 Linker Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the accumulation of mutant huntingtin protein (mHTT). A promising therapeutic strategy involves the targeted degradation of mHTT. This guide provides a comprehensive overview of the discovery and development of a novel class of molecules known as HTT-LC3 linker compounds, or Autophagy-Tethering Compounds (ATTECs). These small molecules are designed to bridge mHTT to the autophagosome protein LC3, thereby hijacking the cellular autophagy machinery to clear the pathogenic protein. This document details the core concepts, experimental methodologies, key quantitative data, and future directions in this innovative field of research.
Introduction: The Rationale for HTT-LC3 Linker Compounds
Huntington's disease is caused by an expansion of a CAG trinucleotide repeat in the HTT gene, leading to a polyglutamine (polyQ) tract in the huntingtin protein.[1][2] This expanded polyQ tract confers a toxic gain-of-function to the mHTT protein, causing it to misfold and aggregate, ultimately leading to neuronal dysfunction and death.[1][2] Traditional drug development approaches targeting the enzymatic activity of pathogenic proteins are not applicable to mHTT due to its largely uncharacterized enzymatic function.[3]
A novel and promising therapeutic approach is the targeted degradation of mHTT. HTT-LC3 linker compounds, a type of ATTEC, represent a groundbreaking strategy to achieve this. These bifunctional small molecules are designed to simultaneously bind to both mHTT and LC3, a key protein in the autophagy pathway. This "molecular glue" tethers mHTT to the nascent autophagosome, a double-membraned vesicle that engulfs cellular components destined for degradation. The autophagosome then fuses with a lysosome, and the enclosed mHTT is degraded by lysosomal hydrolases. A key advantage of this approach is its potential for allele-selectivity, targeting the degradation of mHTT while sparing the wild-type HTT (wtHTT) protein, which is essential for normal cellular function.
Discovery of Lead Compounds
The initial discovery of HTT-LC3 linker compounds was spearheaded by Li et al. (2019), who employed a high-throughput screening approach to identify molecules with the desired dual-binding properties. This seminal work led to the identification of four lead compounds: 10O5 (also known as GW5074), 8F20 (ispinesib), AN1, and AN2.
Small-Molecule Microarray (SMM) Screening
The primary screening method utilized was a small-molecule microarray (SMM). This technique involves the immobilization of a library of small molecules onto a glass slide, which is then incubated with the target proteins. In this case, a library of 3,375 bioactive compounds was screened for binding to both mHTT and LC3B.
The screening process involved the following key steps:
-
Array Fabrication: The small molecule library was printed onto isocyanate-functionalized glass slides.
-
Protein Incubation: The arrays were incubated with purified recombinant proteins, including a mutant HTT exon 1 fragment (HTTexon1(Q72)-MBP) and LC3B. A counter-screen was performed using the wild-type HTT exon 1 fragment (HTTexon1(Q25)-MBP) to identify allele-selective binders.
-
Detection: Protein binding to the immobilized compounds was detected using fluorescently labeled antibodies against the proteins or their tags.
-
Hit Identification: Compounds that showed significant fluorescence signals with both mHTT and LC3B, but not with wtHTT, were identified as primary hits.
This screening led to the identification of the four lead compounds: 10O5, 8F20, AN1, and AN2.
Mechanism of Action and In Vitro Characterization
The identified lead compounds were further characterized to validate their mechanism of action as HTT-LC3 linkers.
Signaling Pathway
The proposed signaling pathway for HTT-LC3 linker compounds involves the direct tethering of mHTT to the autophagic machinery.
Caption: Mechanism of HTT-LC3 linker-mediated degradation of mHTT via autophagy.
In Vitro Pull-Down Assays
To confirm the direct interaction between mHTT, the linker compounds, and LC3, in vitro pull-down assays were performed. These assays demonstrated that the linker compounds could enhance the interaction between purified mHTT and LC3B proteins.
Quantitative Binding Data
The binding affinities of the lead compounds to mHTT and LC3B were quantified using techniques such as surface plasmon resonance (SPR). The available quantitative data for the lead compounds are summarized in the table below.
| Compound | Target Protein | KD (μM) | ka (1/Ms) | kd (1/s) |
| 8F20 | HTTexon1(Q72)-MBP | 0.23 | 1.1 x 104 | 2.5 x 10-3 |
| LC3B | 1.8 | 2.2 x 103 | 4.0 x 10-3 | |
| flHTT(Q73) | 0.54 | 4.6 x 103 | 2.5 x 10-3 | |
| 10O5 | HTTexon1(Q72)-MBP | 0.36 | 1.8 x 104 | 6.5 x 10-3 |
| LC3B | 2.5 | 1.6 x 103 | 4.0 x 10-3 | |
| flHTT(Q73) | 0.89 | 3.7 x 103 | 3.3 x 10-3 | |
| AN1 | mHTT | N/A | N/A | N/A |
| LC3B | N/A | N/A | N/A | |
| AN2 | mHTT | N/A | N/A | N/A |
| LC3B | N/A | N/A | N/A |
flHTT: full-length huntingtin. Data for 8F20 and 10O5 are from Li et al., 2019. N/A: Not available in the reviewed literature.
Cellular and In Vivo Efficacy
The efficacy of the HTT-LC3 linker compounds in reducing mHTT levels was evaluated in various cellular and in vivo models of Huntington's disease.
Reduction of mHTT Levels in Cultured Neurons
All four lead compounds were shown to reduce mHTT levels in a dose-dependent and allele-selective manner in primary cortical neurons derived from HD mouse models (e.g., HdhQ7/Q140). For example, AN2 was effective at nanomolar concentrations.
In Vivo Studies in Drosophila and Mouse Models
The in vivo efficacy of the compounds was tested in Drosophila and mouse models of HD.
-
Drosophila Model: Feeding HD transgenic flies with the linker compounds resulted in a significant reduction of mHTT levels.
-
Mouse Models: Intracerebroventricular (ICV) or intraperitoneal (IP) administration of the compounds in HD knock-in mouse models (e.g., zQ175) led to a significant lowering of mHTT in the cortex and striatum. Notably, compounds 10O5 and AN2 were found to be capable of crossing the blood-brain barrier.
Efficacy Data Summary
The following table summarizes the reported efficacy of the lead compounds in various models.
| Compound | Model System | Effect | Concentration/Dose |
| 10O5 | HD Mouse Neurons | mHTT reduction | 100 nM |
| HD Mouse (ICV) | mHTT reduction in cortex | N/A | |
| HD Mouse (IP) | mHTT reduction in cortex & striatum | 0.5 mg/kg | |
| 8F20 | HD Mouse Neurons | mHTT reduction | 100 nM |
| AN1 | HD Mouse Neurons | mHTT reduction | 100 nM |
| HD Mouse (ICV) | mHTT reduction in cortex | N/A | |
| AN2 | HD Mouse Neurons | mHTT reduction | 50 nM |
| HD Mouse (ICV) | mHTT reduction in cortex | N/A | |
| HD Mouse (IP) | mHTT reduction in cortex & striatum | 0.5 mg/kg |
Data compiled from Li et al., 2019.
Experimental Protocols
This section provides an overview of the key experimental protocols used in the discovery and characterization of HTT-LC3 linker compounds.
Small-Molecule Microarray (SMM) Screening Protocol
-
Slide Preparation: Isocyanate-derivatized glass slides are used as the substrate.
-
Compound Printing: A library of small molecules dissolved in an appropriate solvent (e.g., DMSO) is robotically spotted onto the slides.
-
Incubation: The slides are incubated with a blocking buffer to prevent non-specific protein binding, followed by incubation with the purified target proteins (e.g., HTTexon1(Q72)-MBP, LC3B, HTTexon1(Q25)-MBP) at optimized concentrations.
-
Washing: The slides are washed extensively to remove unbound proteins.
-
Detection: The slides are incubated with fluorescently labeled antibodies specific to the protein or its tag.
-
Scanning and Data Analysis: The slides are scanned using a fluorescence microarray scanner, and the signal intensities are quantified to identify compounds that exhibit specific binding to the target proteins.
In Vitro Pull-Down Assay Protocol
-
Protein Purification: Recombinant His-tagged LC3B and MBP-tagged mHTT are purified.
-
Immobilization: His-tagged LC3B is immobilized on Ni-NTA agarose beads.
-
Incubation: The LC3B-bound beads are incubated with purified mHTT in the presence or absence of the linker compound.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using antibodies against the respective tags or proteins.
Cellular Assay for mHTT Degradation (HTRF Assay)
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method for quantifying protein levels in cell lysates.
-
Cell Culture and Treatment: Primary neurons from HD mouse models are cultured and treated with the linker compounds at various concentrations for a specified duration.
-
Cell Lysis: The cells are lysed to release the intracellular proteins.
-
HTRF Assay: The cell lysates are incubated with a pair of antibodies specific for mHTT, one labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
Signal Detection: The fluorescence resonance energy transfer (FRET) signal, which is proportional to the amount of mHTT, is measured using an HTRF-compatible plate reader.
-
Data Analysis: The mHTT levels are quantified by comparing the HTRF signal of treated samples to that of vehicle-treated controls.
Experimental and Logical Workflow
The discovery and development of HTT-LC3 linker compounds follow a logical and systematic workflow.
Caption: A streamlined workflow for the discovery and development of HTT-LC3 linker compounds.
Synthesis of Lead Compounds
The lead compounds belong to distinct chemical classes. AN1 is an oxindole derivative, while AN2 is a serratin analog.
-
AN1 (Oxindole derivative): The synthesis of the oxindole core can be achieved through various established methods, such as the Fischer indole synthesis followed by oxidation, or through palladium-catalyzed intramolecular C-H arylation of N-aryl-α-chloroacetamides. The specific synthesis of AN1 involves the condensation of 1-methyl-1H-pyrrol-2(5H)-one with indole-3-carbaldehyde.
-
AN2 (Serratin analog): Serratin is a natural product, and its analogs can be synthesized through multi-step organic synthesis routes. The synthesis of AN2 likely involves the construction of the core heterocyclic ring system followed by functional group modifications.
Future Directions and Conclusion
The discovery of HTT-LC3 linker compounds has opened up a new and exciting therapeutic avenue for Huntington's disease and potentially other neurodegenerative disorders caused by protein aggregation. Future research in this area will likely focus on:
-
Lead Optimization: Improving the potency, selectivity, and pharmacokinetic properties of the current lead compounds through medicinal chemistry efforts.
-
Elucidation of Binding Modes: Determining the precise binding sites of the linker compounds on both mHTT and LC3 through structural biology studies (e.g., X-ray crystallography, cryo-EM).
-
In-depth In Vivo Studies: Conducting long-term efficacy and safety studies in relevant animal models of HD to assess the therapeutic potential of these compounds.
-
Exploration of Other Targets: Applying the ATTEC concept to other disease-causing proteins that are amenable to degradation by autophagy.
References
Methodological & Application
Application Notes and Protocols for LC3-mHTT-IN-AN1 in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
LC3-mHTT-IN-AN1 is a novel small molecule compound designed to selectively target mutant huntingtin protein (mHTT), the causative agent of Huntington's disease (HD). This compound acts as an autophagosome-tethering compound (ATTEC), linking mHTT to the autophagosomal protein LC3. This linkage facilitates the degradation of mHTT through the autophagy pathway in an allele-selective manner, offering a promising therapeutic strategy for HD. These application notes provide detailed protocols for the use of this compound in cultured neurons to study its effects on mHTT levels and downstream cellular pathways.
Mechanism of Action
This compound functions as a molecular bridge, simultaneously binding to mHTT and LC3B, a key protein in the formation of autophagosomes.[1][2][3] This ternary complex formation effectively tethers mHTT to the nascent autophagosome, marking it for degradation. The subsequent fusion of the autophagosome with a lysosome leads to the breakdown of the enclosed mHTT. A key feature of this compound is its allele-selectivity, meaning it preferentially binds to and promotes the degradation of the mutant form of the huntingtin protein over the wild-type (wtHTT) form.[1][4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reducing mHTT levels in cultured neurons.
| Cell Type | Compound | Concentration | Duration of Treatment | % Reduction of mHTT (relative to control) | Effect on wtHTT | Reference |
| HdhQ7/Q140 mouse cortical neurons | This compound | 100 nM | 48 hours | ~50% | No significant reduction | |
| HdhQ7/Q140 mouse cortical neurons | This compound | 300 nM | Not Specified | Significant decrease | No significant reduction | |
| HD patient iPSC-derived striatal neurons (Q47) | This compound | 100 nM | 48 hours | Significant reduction | Not Specified |
Table 1: Efficacy of this compound in reducing mutant Huntingtin levels.
| Parameter | Value |
| Molecular Weight | 411.04 g/mol |
| Purity | >99% |
| Solubility (DMSO) | ≥ 82 mg/mL |
| Storage | Store at -20°C for long-term |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
Cell Culture and Treatment
a. Primary Mouse Cortical Neurons:
-
Culture cortical neurons from HdhQ7/Q140 knock-in mice.
-
Plate cells at a suitable density for the specific assay.
-
On day 5 in vitro, treat the neurons with this compound.
-
Prepare a 10x stock solution of this compound in culture medium and add it to the cells to achieve the final desired concentration (e.g., 100 nM).
-
Incubate the cells for the desired duration (e.g., 48 hours for mHTT level measurement).
b. iPSC-Derived Human Neurons:
-
Culture iPSC-derived striatal neurons from Huntington's disease patients.
-
Plate the neurons and allow them to differentiate.
-
On day 5 post-plating, add this compound diluted in the culture medium to the desired final concentration.
-
Incubate for the specified time before proceeding with analysis.
Measurement of Huntingtin Protein Levels
a. Western Blotting:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for huntingtin (e.g., 2166 antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
b. Homogeneous Time Resolved Fluorescence (HTRF) Assay:
-
Cell Lysis: Lyse the treated cells directly in the culture plate using the lysis buffer provided in the HTRF kit.
-
Assay Procedure:
-
Add the HTRF antibody pair (e.g., 2B7/MW1) to the cell lysate. The 2B7 antibody is specific for the N-terminus of HTT, and the MW1 antibody is specific for the polyQ tract.
-
Incubate the plate according to the manufacturer's instructions to allow for antibody binding.
-
-
Signal Measurement: Read the plate on an HTRF-compatible reader to measure the fluorescence signal. The signal is proportional to the amount of mHTT present.
Caspase-3 Activation Assay
-
Induce Stress: One day after treating the iPSC-derived neurons with this compound, induce cellular stress by removing Brain-Derived Neurotrophic Factor (BDNF) from the culture medium.
-
Cell Lysis: At the desired time points after stress induction, lyse the cells according to the caspase-3 assay kit manufacturer's protocol.
-
Assay Procedure:
-
Add the caspase-3 substrate (e.g., a DEVD-pNA colorimetric substrate or a fluorogenic substrate) to the cell lysates.
-
Incubate to allow for the cleavage of the substrate by active caspase-3.
-
-
Signal Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a plate reader. An increase in signal indicates higher caspase-3 activity.
Mandatory Visualizations
Caption: Mechanism of this compound-mediated mHTT degradation.
Caption: Workflow for assessing mHTT reduction by this compound.
References
Application Notes and Protocols for LC3-mHTT-IN-AN1 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder caused by an expansion of CAG repeats in the huntingtin gene (HTT), leading to the production of the mutant Huntingtin protein (mHTT).[1] The accumulation and aggregation of mHTT are central to the disease's pathogenesis. A promising therapeutic strategy is to enhance the clearance of mHTT. LC3-mHTT-IN-AN1 (henceforth referred to as AN1) is a small molecule that acts as an autophagosome-tethering compound. It functions as a linker, interacting with both the autophagosome protein LC3 and mHTT, thereby targeting mHTT for degradation via the autophagy pathway.[1][2] Notably, AN1 demonstrates allele-selectivity, preferentially lowering the levels of mHTT over the wild-type protein.[1][2]
These application notes provide a comprehensive guide for the utilization of AN1 in preclinical in vivo mouse models of Huntington's disease, with a focus on the zQ175 knock-in mouse model. The protocols outlined below are based on established methodologies for testing therapeutic compounds in HD mouse models and specific data reported for AN1.
Mechanism of Action: Signaling Pathway
AN1 facilitates the clearance of mHTT by hijacking the cellular autophagy machinery. It acts as a molecular bridge between the mHTT protein and LC3, a key protein localized on the autophagosome membrane. This tethering ensures the specific engulfment of mHTT into the autophagosome, which then fuses with a lysosome to form an autolysosome, leading to the degradation of its contents. This process is allele-selective for mHTT, sparing the wild-type HTT protein.
Caption: AN1 tethers mHTT to LC3 on the phagophore, promoting mHTT engulfment and degradation.
Recommended Mouse Model: zQ175
The zQ175 knock-in mouse model is recommended for studying the effects of AN1. These mice express a chimeric mouse/human full-length Htt gene containing a large CAG expansion (~188 repeats) under the control of the endogenous mouse promoter, which closely mimics the genetic context of human HD. Heterozygous zQ175 mice develop progressive motor and cognitive deficits, as well as hallmark HD pathology, including mHTT aggregation, starting from around 4-6 months of age.
Experimental Design and Workflow
A typical preclinical study to evaluate the efficacy of AN1 in zQ175 mice involves several key stages: baseline characterization, a chronic treatment period, and endpoint analysis.
Caption: A typical experimental workflow for evaluating AN1 in zQ1t5 mice.
Protocols
Protocol 1: Preparation and Administration of AN1
This protocol describes the preparation of AN1 for intraperitoneal injection.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare 10 ml of vehicle: Add 1 ml of DMSO to a sterile tube. Add 4 ml of PEG300 and mix thoroughly. Add 0.5 ml of Tween-80 and mix. Finally, add 4.5 ml of sterile saline and vortex until a clear, homogeneous solution is formed.
-
-
AN1 Stock Solution: Prepare a concentrated stock solution of AN1 in DMSO. The solubility in DMSO is high, allowing for a concentrated stock.
-
Working Solution Preparation: On each day of injection, dilute the AN1 stock solution with the prepared vehicle to the final desired concentration. For example, to achieve a dose of 10 mg/kg in a 25g mouse with an injection volume of 10 µl/g, the final concentration would be 1 mg/ml.
-
Administration:
-
Weigh each mouse to determine the precise injection volume (e.g., 10 µl/g body weight).
-
Administer the AN1 solution or vehicle via intraperitoneal (IP) injection.
-
Perform injections daily for the duration of the study (e.g., 12 weeks).
-
Protocol 2: Assessment of Motor Function - Rotarod Test
This protocol evaluates motor coordination and balance.
Apparatus:
-
Accelerating Rotarod apparatus for mice.
Procedure:
-
Acclimation/Training: For 2-3 consecutive days prior to the first test, train the mice on the rotarod. Place each mouse on the rod at a low, constant speed (e.g., 4 rpm) for 60 seconds.
-
Testing:
-
Place the mouse on the rotarod, which is set to accelerate from 4 to 40 rpm over a period of 5 minutes.
-
Record the latency to fall for each mouse. If a mouse clings to the rod and completes a full rotation, the time of the first complete rotation is recorded as the fall time.
-
Perform three trials per mouse per testing day, with a 15-20 minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
Conduct testing monthly throughout the treatment period.
-
Protocol 3: Histological Analysis of mHTT Aggregates
This protocol quantifies the burden of mHTT aggregates in the brain.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (20% and 30% in PBS)
-
Cryostat
-
Microscope slides
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-mHTT aggregate antibody (e.g., EM48)
-
Fluorescently-labeled secondary antibody
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
At the study endpoint, deeply anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brains in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by sequential immersion in 20% and 30% sucrose solutions until they sink.
-
Freeze the brains and cut 30 µm coronal sections using a cryostat.
-
-
Immunohistochemistry:
-
Rinse free-floating sections in PBS.
-
Incubate sections in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (EM48) overnight at 4°C.
-
Wash sections and incubate with the appropriate fluorescent secondary antibody for 2 hours at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
Mount sections onto slides.
-
-
Image Acquisition and Analysis:
-
Capture images of the striatum and cortex using a fluorescence microscope.
-
Quantify the number and size of mHTT aggregates using image analysis software (e.g., ImageJ). The aggregate burden can be expressed as the percentage of the area occupied by aggregates.
-
Data Presentation
Quantitative data should be summarized for clear comparison between treatment and control groups.
Table 1: Effect of AN1 on Motor Performance in zQ175 Mice
| Treatment Group | Baseline Latency to Fall (s) | Final Latency to Fall (s) | % Improvement vs. Vehicle |
| zQ175 + Vehicle | Mean ± SEM | Mean ± SEM | N/A |
| zQ175 + AN1 (10 mg/kg) | Mean ± SEM | Mean ± SEM | Calculated Value |
| Wild-Type + Vehicle | Mean ± SEM | Mean ± SEM | N/A |
Table 2: Effect of AN1 on mHTT Aggregate Burden in zQ175 Mice
| Treatment Group | Striatal Aggregate Area (%) | Cortical Aggregate Area (%) | % Reduction vs. Vehicle (Striatum) |
| zQ175 + Vehicle | Mean ± SEM | Mean ± SEM | N/A |
| zQ175 + AN1 (10 mg/kg) | Mean ± SEM | Mean ± SEM | Calculated Value |
Conclusion
The use of this compound in HD mouse models like the zQ175 line offers a valuable approach to investigate a novel therapeutic strategy aimed at the selective degradation of mHTT. The protocols provided herein offer a framework for conducting such preclinical studies, from compound administration to behavioral and histological outcome measures. Rigorous experimental design and careful execution are paramount to obtaining reliable and interpretable data on the potential of AN1 as a disease-modifying therapy for Huntington's disease.
References
Application Notes and Protocols for LC3-mHTT-IN-AN1 in iPSC-derived Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
LC3-mHTT-IN-AN1 is a small molecule compound designed to selectively link mutant huntingtin protein (mHTT) to autophagosomes for degradation.[1][2][3][4][5] This allele-selective lowering of mHTT presents a promising therapeutic strategy for Huntington's disease (HD). These application notes provide detailed protocols for the use of this compound in induced pluripotent stem cell (iPSC)-derived neurons, a key model system for studying HD pathophysiology and evaluating potential therapeutics.
Mechanism of Action
This compound functions as an autophagy-tethering compound (ATTEC). It possesses dual binding affinity for both the mutant huntingtin protein (mHTT) and microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein component of the autophagosome. By simultaneously engaging both molecules, this compound effectively tethers mHTT to the autophagosome, thereby targeting it for lysosomal degradation. This mechanism is allele-selective, showing a preference for the expanded polyglutamine (polyQ) tract characteristic of mHTT.
Figure 1: Mechanism of this compound Action.
Data Presentation
The following table summarizes the recommended concentrations and observed effects of this compound in neuronal models. While a full dose-response curve in iPSC-derived neurons is not yet published, the provided data from mouse primary neurons and the effective concentration in human iPSC-derived neurons offer a strong starting point for experimental design.
| Parameter | Value | Cell Type | Source |
| Recommended Concentration Range | 10, 50, 100, 300 nM | iPSC-derived neurons, Mouse primary neurons | |
| Effective Concentration for mHTT Reduction | 100 nM | iPSC-derived striatal neurons from an HD patient (Q47) | |
| Effect at 100 nM | Significant reduction of mHTT levels (autophagy-dependent) | iPSC-derived striatal neurons from an HD patient (Q47) | |
| Allele Selectivity | Selective for mHTT over wild-type HTT | Mouse primary cortical neurons | |
| Time to Observe mHTT Reduction | 48 hours | iPSC-derived neurons | |
| Time for HTT-LC3 Colocalization | 4 hours | iPSC-derived neurons |
Experimental Protocols
Culture and Plating of iPSC-derived Neurons
This protocol provides a general guideline for the culture and plating of commercially available or user-differentiated iPSC-derived neurons for treatment with this compound.
Materials:
-
iPSC-derived neurons
-
Appropriate neuronal maintenance medium (e.g., BrainPhys™ with supplements)
-
Poly-D-lysine or other suitable coating matrix
-
Laminin
-
6-well or 24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate Coating:
-
Coat tissue culture plates with Poly-D-lysine (50 µg/mL in sterile water) for 1 hour at 37°C.
-
Aspirate the Poly-D-lysine solution and wash the plates twice with sterile water.
-
Allow the plates to dry completely.
-
Add Laminin (10 µg/mL in PBS) to the plates and incubate for at least 2 hours at 37°C before plating cells.
-
-
Cell Plating:
-
Thaw cryopreserved iPSC-derived neurons according to the manufacturer's instructions.
-
Resuspend the cells in pre-warmed neuronal maintenance medium.
-
Plate the neurons at a density of 150,000-200,000 cells/cm².
-
Culture the neurons for at least 5 days to allow for maturation and network formation before compound treatment.
-
Perform half-media changes every 2-3 days.
-
Treatment with this compound
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Neuronal maintenance medium
Procedure:
-
Prepare a 10x working stock of this compound for each desired final concentration (10, 50, 100, and 300 nM) by diluting the 10 mM stock in neuronal maintenance medium.
-
On day 5 post-plating, carefully add the 10x working stock directly to the culture medium of the iPSC-derived neurons to achieve the final desired concentration. For example, add 10 µL of a 1 µM (10x) stock to 90 µL of medium in the well.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Incubate the cells for the desired duration:
-
For mHTT level measurement (Western blot or HTRF): 48 hours.
-
For HTT-LC3 colocalization (immunofluorescence): 4 hours.
-
Figure 2: Experimental Workflow.
Analysis of mHTT Reduction by Western Blot
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies: anti-HTT (e.g., MAB2166), anti-mHTT (e.g., MW1), and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After 48 hours of treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the mHTT signal to the loading control.
HTT-LC3 Colocalization by Immunofluorescence
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibodies: anti-mHTT (e.g., MW1) and anti-LC3 (e.g., rabbit anti-LC3B)
-
Alexa Fluor-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594)
-
DAPI
-
Mounting medium
Procedure:
-
After 4 hours of treatment, gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block for 1 hour at room temperature with blocking buffer.
-
Incubate with a cocktail of primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a cocktail of corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a confocal microscope and analyze the colocalization of mHTT and LC3 puncta.
Caspase-3 Activation Assay with BDNF Withdrawal
This protocol is adapted from a study demonstrating the susceptibility of HD iPSC-derived neural progenitors to Brain-Derived Neurotrophic Factor (BDNF) withdrawal.
Materials:
-
Neuronal maintenance medium with and without BDNF
-
Caspase-3 colorimetric or fluorometric assay kit
-
Plate reader
Procedure:
-
Treat iPSC-derived neurons with this compound or vehicle for 24 hours as described in Protocol 2.
-
On day 6 post-plating (24 hours after compound addition), induce cellular stress by withdrawing BDNF. To do this, perform a full media change with pre-warmed neuronal maintenance medium lacking BDNF.
-
Incubate the cells for an additional 24 hours.
-
On day 7, lyse the cells and measure caspase-3 activity according to the manufacturer's instructions for the chosen assay kit.
-
Compare the caspase-3 activity in this compound-treated cells to vehicle-treated cells under both BDNF-containing and BDNF-withdrawn conditions.
Figure 3: Caspase-3 Assay Workflow.
Conclusion
The protocols outlined in these application notes provide a framework for utilizing this compound to study the selective degradation of mutant huntingtin in iPSC-derived neurons. These experiments can help elucidate the therapeutic potential of this compound and provide valuable insights into the cellular mechanisms of Huntington's disease. Researchers are encouraged to optimize these protocols for their specific iPSC-derived neuronal lines and experimental setups.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | ATTECs | Autophagy | TargetMol [targetmol.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing LC3-mHTT-IN-AN1 stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
LC3-mHTT-IN-AN1 is a novel small molecule compound designed as a mutant huntingtin (mHTT)-LC3 linker.[1][2][3] This compound functions as an autophagosome-tethering compound (ATTEC) that selectively interacts with both mHTT and microtubule-associated protein 1 light chain 3 (LC3), a key protein in the autophagy pathway.[1][2] By linking mHTT to LC3, this compound facilitates the targeted degradation of the toxic mHTT protein through the cellular autophagy machinery. This mechanism offers a promising therapeutic strategy for Huntington's disease (HD), a neurodegenerative disorder caused by the aggregation of mHTT. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for use in various research settings.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for the accurate preparation of stock and working solutions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉Br₂NO₃ | |
| Molecular Weight | 411.04 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Purity | ≥95% | |
| Solubility in DMSO | ≥ 82 mg/mL (≥ 199.49 mM) | |
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | Insoluble |
Preparation of Stock Solutions
Proper preparation and storage of stock solutions are crucial for maintaining the stability and activity of this compound. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). It is advisable to use a high-concentration stock to minimize the volume of DMSO added to the final experimental setup.
-
Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, sonication can be used to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes.
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Stock Solution Preparation Table:
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Volume of DMSO to Add |
| 10 mM | 4.11 mg | 1 mL |
| 20 mM | 8.22 mg | 1 mL |
| 50 mM | 20.55 mg | 1 mL |
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.
Materials:
-
Prepared this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or plates
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10X working solution, dilute the stock solution 1:10 in culture medium.
-
Treatment of Cells: Add the prepared working solution to the cell cultures. For instance, add 10 µL of a 10X working solution to 90 µL of medium in a 96-well plate to achieve a 1X final concentration.
-
Vehicle Control: Always include a vehicle control in your experiments by adding the same volume of culture medium containing the equivalent concentration of DMSO as the highest concentration of the compound used.
Example Working Concentrations:
-
For studies on the reduction of mHTT levels in cultured neurons, concentrations ranging from 10 nM to 300 nM have been used.
-
For HTT-LC3 colocalization studies, cells can be fixed after 4 hours of treatment.
-
For measuring HTT levels, cells are typically collected 2 days after compound addition.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the preparation and use of this compound in a research setting. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results. As with any small molecule inhibitor, it is recommended to perform dose-response experiments to determine the optimal concentration for a specific cell line and experimental endpoint. Furthermore, careful consideration of the vehicle control is essential for accurate data interpretation.
References
Application Notes and Protocols for LC3-mHTT-IN-AN1
For Researchers, Scientists, and Drug Development Professionals
Introduction
LC3-mHTT-IN-AN1 is a novel small molecule compound designed as a mutant huntingtin (mHTT)-LC3 linker.[1][2][3] It operates as an Autophagy-Tethering Compound (ATTEC), selectively binding to both the mHTT protein and microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in the autophagy pathway.[1][4] This dual interaction facilitates the targeted degradation of mHTT by tethering it to autophagosomes, leading to its clearance from the cell. Notably, this compound demonstrates allele-selectivity, preferentially reducing the levels of mHTT over the wild-type (wtHTT) protein. These characteristics make it a valuable tool for research into Huntington's disease (HD) and other polyglutamine expansion disorders.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one | |
| Molecular Formula | C₁₅H₉Br₂NO₃ | |
| Molecular Weight | 411.04 g/mol | |
| CAS Number | 486443-73-6 | |
| Purity | ≥95% (mixture of cis and trans isomers) | |
| Appearance | Solid |
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its stability and activity.
| Condition | Instructions | Reference |
| Storage of Solid Compound | Store at -20°C for up to 2 years. | |
| Storage of Stock Solutions | Store in DMSO at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | |
| Preparation of Stock Solutions | Prepare a stock solution in fresh, anhydrous DMSO. Solubility in DMSO is ≥ 82 mg/mL. Sonication may be required to fully dissolve the compound. | |
| Preparation of In Vivo Formulations | A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare fresh for each experiment. Sonication is recommended to ensure a clear solution. | |
| Safety Precautions | For research use only. Not for human or veterinary use. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. |
Mechanism of Action
The proposed mechanism of action for this compound involves the simultaneous binding to mHTT and LC3, thereby linking the pathogenic protein to the autophagy machinery for degradation.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound, based on the methodologies described in the primary literature.
Measurement of Mutant Huntingtin (mHTT) Levels in Cultured Neurons
This protocol describes the use of a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify mHTT levels in primary neuronal cultures.
Materials:
-
Primary cortical neurons from Huntington's disease mouse models (e.g., zQ175)
-
This compound
-
HTRF Mutant and Total HTT detection kits
-
Lysis buffer (as provided in the HTRF kit, supplemented with protease inhibitors)
-
96-well or 384-well low volume white detection plates
Procedure:
-
Cell Culture and Treatment:
-
Plate primary cortical neurons at the desired density.
-
After 5 days in culture, treat the neurons with varying concentrations of this compound (e.g., 10, 50, 100, 300 nM) or a vehicle control (DMSO).
-
Incubate for 48 hours.
-
-
Cell Lysis:
-
Aspirate the culture medium.
-
Add ice-cold lysis buffer supplemented with protease inhibitors to each well.
-
Incubate on ice for 10 minutes with gentle agitation.
-
Centrifuge the plate to pellet cell debris.
-
-
HTRF Assay:
-
Transfer the supernatant (cell lysate) to a new detection plate.
-
Prepare the HTRF antibody solutions (anti-HTT-Tb cryptate and anti-mutant HTT-d2) according to the manufacturer's instructions.
-
Add the antibody mix to each well containing the cell lysate.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-4 hours), protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the acceptor (d2) and donor (Tb) fluorescence signals.
-
Normalize the data to the vehicle control to determine the percent reduction in mHTT levels.
-
In Vitro Pull-Down Assay for mHTT-LC3 Interaction
This assay is designed to determine if this compound can enhance the interaction between mHTT and LC3B in a cell-free system.
Materials:
-
Purified recombinant mHTT (e.g., GST-tagged HTT exon1-Q72)
-
Purified recombinant LC3B (e.g., His-tagged)
-
This compound
-
Glutathione-sepharose or Ni-NTA agarose beads
-
Pull-down buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Wash buffer (e.g., pull-down buffer with increased salt concentration)
-
Elution buffer (e.g., wash buffer with reduced glutathione or imidazole)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Protein Incubation:
-
In a microcentrifuge tube, combine purified mHTT, purified LC3B, and this compound (or vehicle control) in pull-down buffer.
-
Incubate at 4°C for 2-4 hours with gentle rotation.
-
-
Affinity Capture:
-
Add equilibrated glutathione-sepharose (for GST-tagged mHTT) or Ni-NTA agarose (for His-tagged LC3B) beads to the protein mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Remove the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using the appropriate elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against LC3B and the mHTT tag (e.g., anti-GST).
-
An increased amount of co-eluted LC3B in the presence of this compound indicates an enhanced interaction with mHTT.
-
Immunocytochemistry for mHTT and LC3 Co-localization
This protocol is used to visualize the recruitment of mHTT to LC3-positive autophagosomes within cells upon treatment with this compound.
Materials:
-
Cells expressing mHTT (e.g., HD patient-derived fibroblasts or iPSC-derived neurons)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: rabbit anti-LC3B and mouse anti-mHTT (e.g., MW1)
-
Fluorophore-conjugated secondary antibodies: anti-rabbit IgG (e.g., Alexa Fluor 488) and anti-mouse IgG (e.g., Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat the cells with this compound or vehicle control for 4 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a confocal microscope.
-
Quantify the co-localization between the mHTT and LC3 signals using appropriate image analysis software. An increase in co-localization in treated cells indicates the recruitment of mHTT to autophagosomes.
-
References
Application Note: Western Blot Protocol for Measuring mHTT Reduction by LC3-mHTT-IN-AN1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder caused by a polyglutamine (polyQ) expansion in the huntingtin (HTT) protein, leading to the production of mutant HTT (mHTT).[1] The accumulation of mHTT is a primary pathogenic event in HD, making the reduction of this toxic protein a key therapeutic strategy.[2] Autophagy is a cellular degradation pathway responsible for clearing aggregated proteins and damaged organelles.[1] The protein LC3 is a key marker of autophagy, where its cytosolic form (LC3-I) is converted to a lipidated, autophagosome-associated form (LC3-II) upon autophagy induction.[3]
LC3-mHTT-IN-AN1 is an autophagosome-tethering compound (ATTEC) that functions as a linker molecule, interacting with both mHTT and LC3B. This interaction is designed to selectively target mHTT to the autophagosome for degradation, thereby reducing its cellular levels in an allele-selective manner. This application note provides a detailed protocol for utilizing Western blotting to quantify the reduction of mHTT levels in cultured cells treated with this compound and to monitor the corresponding changes in autophagy activation.
Principle of the Assay
This protocol employs Western blotting to measure changes in protein levels in cell lysates following treatment with this compound. Two key proteins are monitored:
-
Mutant Huntingtin (mHTT): A primary antibody specific to the mutant, polyQ-expanded form of HTT is used to detect and quantify the levels of the target protein. A reduction in the mHTT band intensity relative to a loading control in treated samples compared to vehicle controls indicates successful compound-induced degradation.
-
LC3: An antibody that recognizes both LC3-I and LC3-II is used to monitor autophagy. An increase in the ratio of LC3-II to LC3-I, or an increase in the total LC3-II level (especially in the presence of an autophagy inhibitor), signifies an enhancement of autophagic flux, which is the expected mechanism of action for this compound.
By analyzing both mHTT and LC3, researchers can simultaneously confirm target engagement (mHTT reduction) and elucidate the mechanism of action (autophagy induction).
Signaling Pathway and Workflow Diagrams
References
Application Notes and Protocols for Immunofluorescence Staining of LC3-mHTT Colocalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining and analysis of the colocalization between Microtubule-associated protein 1A/1B-light chain 3 (LC3) and mutant Huntingtin (mHTT). This method is critical for investigating the role of autophagy in the clearance of mHTT aggregates, a key pathological feature of Huntington's Disease (HD).[1][2][3] The protocols outlined below are designed for cultured cells and can be adapted for various experimental setups.
Introduction
Huntington's Disease is a neurodegenerative disorder caused by an expansion of a polyglutamine (polyQ) tract in the Huntingtin (HTT) protein.[1][3] The resulting mutant HTT (mHTT) protein is prone to misfolding and aggregation, leading to neuronal dysfunction and death. Autophagy is a cellular degradation pathway responsible for the removal of protein aggregates and damaged organelles. One of the key proteins in the autophagy pathway is LC3, which is recruited to autophagosome membranes during autophagy induction. Therefore, visualizing the colocalization of LC3 with mHTT provides a powerful tool to study the engagement of the autophagy machinery in clearing mHTT.
Experimental Protocols
I. Cell Culture and Preparation
This protocol is designed for adherent cells grown on coverslips.
Materials:
-
Glass coverslips (12 mm or 18 mm diameter)
-
6-well or 24-well tissue culture plates
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Poly-L-lysine solution (optional, for poorly adherent cells)
Procedure:
-
Sterilize glass coverslips by immersing them in 70% ethanol, followed by flaming, or by autoclaving. For enhanced cell adherence, coat the sterile coverslips with poly-L-lysine.
-
Place one sterile coverslip into each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Induce mHTT expression or treat cells with compounds of interest as required by the experimental design. To induce autophagy, cells can be cultured in nutrient-deprived medium such as Earle's Balanced Salt Solution (EBSS) for 1-2 hours.
II. Immunofluorescence Staining
Reagents:
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh from powder or dilute from a 16% stock solution. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or 50 µg/ml digitonin in PBS. The choice of permeabilization agent may need to be optimized for specific antibodies and cell types.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum (NGS) in PBS with 0.1% Triton X-100 (PBST).
-
Primary Antibodies:
-
Rabbit anti-LC3B antibody (ensure validation for immunofluorescence).
-
Mouse anti-HTT (mHTT specific, e.g., EM48) antibody (ensure validation for immunofluorescence).
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Goat anti-Mouse IgG, conjugated to a different fluorophore (e.g., Alexa Fluor 594).
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
Procedure:
-
Fixation:
-
Gently aspirate the cell culture medium.
-
Wash the cells twice with warm PBS.
-
Add 4% PFA in PBS to each well to cover the cells and incubate for 15-20 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization buffer to each well and incubate for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-LC3B and anti-mHTT) to their predetermined optimal concentrations in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer. Protect from light from this step onwards.
-
Add the secondary antibody solution to the coverslips and incubate for 1-2 hours at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Incubate with DAPI solution for 5-10 minutes at room temperature.
-
Wash the coverslips a final three times with PBS for 5 minutes each.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
Data Acquisition and Analysis
I. Image Acquisition
-
Use a confocal or high-resolution fluorescence microscope for imaging.
-
Capture images of the DAPI, LC3, and mHTT channels sequentially to avoid bleed-through between channels.
-
For each experimental condition, acquire images from multiple random fields of view to ensure representative data.
-
Use consistent imaging settings (e.g., laser power, gain, pinhole size) across all samples for accurate comparison.
II. Colocalization Analysis
Quantitative analysis of colocalization can be performed using image analysis software such as ImageJ (with the JACoP plugin) or other dedicated software.
Commonly used colocalization coefficients:
-
Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensity values of the two channels. A value close to +1 indicates strong positive correlation, 0 indicates no correlation, and -1 indicates strong negative correlation.
-
Mander's Overlap Coefficient (MOC): Represents the fraction of signal from one channel that overlaps with signal from the other channel. It is split into two coefficients (M1 and M2) representing the fraction of LC3 colocalizing with mHTT and the fraction of mHTT colocalizing with LC3, respectively.
-
Object-Based Colocalization: This involves identifying individual LC3 puncta and mHTT aggregates as objects and then determining the percentage of objects from one channel that overlap with objects from the other.
Data Presentation
Quantitative data should be summarized in a clear and organized manner. Below is an example table for presenting colocalization data.
| Treatment Group | N (cells) | Pearson's Coefficient (Mean ± SEM) | Mander's M1 (LC3 in mHTT) (Mean ± SEM) | Mander's M2 (mHTT in LC3) (Mean ± SEM) | % LC3 Puncta Colocalized with mHTT (Mean ± SEM) |
| Control | 50 | 0.25 ± 0.03 | 0.30 ± 0.04 | 0.28 ± 0.03 | 15.2 ± 2.1 |
| Drug A | 50 | 0.68 ± 0.05 | 0.75 ± 0.06 | 0.72 ± 0.05 | 65.8 ± 4.5 |
| Drug B | 50 | 0.35 ± 0.04 | 0.40 ± 0.05 | 0.38 ± 0.04 | 25.1 ± 3.2 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in autophagy and the experimental workflow for immunofluorescence staining.
Caption: Autophagy pathway in Huntington's Disease.
Caption: Immunofluorescence staining workflow.
Antibody Validation and Controls
The success of this protocol is highly dependent on the specificity and quality of the primary antibodies. It is crucial to validate the antibodies for immunofluorescence applications.
-
Antibody Specificity: Whenever possible, use antibodies that have been validated in knockout/knockdown cells or tissues to confirm their specificity for the target protein.
-
Negative Controls:
-
Secondary antibody only control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Isotype control: Incubate with an antibody of the same isotype and concentration as the primary antibody but directed against an antigen not present in the sample.
-
-
Positive Controls: Use cells known to express high levels of LC3 puncta (e.g., starved cells) and mHTT aggregates to confirm that the staining procedure is working correctly.
By following these detailed protocols and incorporating proper controls, researchers can reliably investigate the colocalization of LC3 and mHTT, providing valuable insights into the role of autophagy in Huntington's Disease.
References
Application Notes and Protocols: Measuring Caspase-3 Activation After LC3-mHTT-IN-AN1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: LC3-mHTT-IN-AN1 is a novel compound designed as a mutant huntingtin (mHTT)-LC3 linker molecule.[1][2][3][4] Its primary mechanism of action is to target mHTT for degradation through the autophagy pathway by linking it directly to the autophagosome protein LC3.[2] This targeted degradation aims to reduce the levels of the pathogenic mHTT protein in a manner that is selective for the mutant allele. While the primary pathway is autophagic clearance, assessing apoptosis is crucial for understanding the full cellular response to this compound treatment.
The activation of caspase-3, a key executioner caspase, is a central event in the apoptotic cascade. Monitoring caspase-3 activation can therefore serve multiple purposes in the evaluation of this compound:
-
Assessing Cellular Health: To determine if the clearance of mHTT aggregates has a pro-survival or pro-apoptotic effect.
-
Evaluating Off-Target Effects: To identify any unintended cytotoxicity induced by the compound.
-
Mechanistic Studies: To investigate the downstream signaling consequences of mHTT degradation, particularly under conditions of cellular stress.
These application notes provide a detailed overview and protocols for several common and robust methods to measure caspase-3 activation in cells treated with this compound.
Signaling and Experimental Overview
The primary pathway of this compound involves hijacking the autophagy machinery. The potential for this to intersect with apoptosis, the pathway involving caspase-3, is an important area of investigation. Wild-type huntingtin has been shown to have a protective, anti-apoptotic role, in part by inhibiting caspase-3 activation. Therefore, the selective removal of mutant huntingtin could influence the delicate balance of cell survival and death pathways.
Caption: Proposed mechanism of this compound and its relation to the caspase-3 apoptosis pathway.
General Experimental Workflow
A typical experiment to assess caspase-3 activation following treatment involves cell culture, compound administration, sample preparation, and finally, the specific assay for caspase-3 activity.
Caption: General experimental workflow for measuring caspase-3 activation after treatment.
Data Presentation: Assay Comparison and Quantitative Summary
Choosing the right assay depends on the experimental question, throughput requirements, and available equipment.
Table 1: Comparison of Common Caspase-3 Assays
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| Western Blot | Immunodetection of cleaved (active) caspase-3 (17/19 kDa) and its substrates (e.g., cleaved PARP). | Highly specific; provides molecular weight information; can detect pro-form and cleaved form simultaneously. | Semi-quantitative; lower throughput; requires more sample. | Low |
| Fluorometric Assay | Enzymatic cleavage of a fluorogenic peptide substrate (e.g., DEVD-AFC) by active caspases in cell lysates. | Highly sensitive; quantitative; suitable for high-throughput screening. | Measures total DEVDase activity (can include Caspase-7); requires cell lysis. | High |
| Colorimetric Assay | Enzymatic cleavage of a colorimetric peptide substrate (e.g., DEVD-pNA) by active caspases in cell lysates. | Simple; uses standard spectrophotometer; inexpensive. | Less sensitive than fluorometric assays. | High |
| Immunocytochemistry (ICC) / Immunohistochemistry (IHC) | In situ immunodetection of active caspase-3 in fixed cells/tissues using a specific antibody. | Provides spatial information; single-cell resolution; morphological context. | Generally qualitative/semi-quantitative; fixation can mask epitopes. | Medium |
| Flow Cytometry | Quantifies individual cells with active caspases using cell-permeable fluorescent substrates or antibodies. | Quantitative at the single-cell level; allows for multi-parameter analysis. | Requires specialized equipment; may require cell harvesting which can affect viability. | High |
Table 2: Example Data Summary for a Fluorometric Caspase-3 Assay
| Treatment Group | Concentration (nM) | Caspase-3 Activity (RFU/µg protein) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 150 ± 12 | 1.0 |
| This compound | 100 | 165 ± 18 | 1.1 |
| This compound | 300 | 180 ± 20 | 1.2 |
| Staurosporine (Positive Control) | 1000 | 950 ± 65 | 6.3 |
| This compound + Stress | 300 | 450 ± 45 | 3.0 |
Data are presented as mean ± SEM from three independent experiments.
Experimental Protocols
Protocol 1: Western Blot for Cleaved Caspase-3
This protocol allows for the specific detection of the active p17/19 fragment of caspase-3.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for cleaved caspase-3. Detection of a ~17-19 kDa band indicates caspase-3 activation.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 10-15% polyacrylamide)
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-cleaved Caspase-3 (Asp175)
-
Primary Antibody: Mouse or Rabbit anti-β-Actin (or other loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence (ECL) reagent
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse on ice using 100-200 µL of lysis buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 20 minutes.
-
Clarify Lysate: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a 10-15% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with anti-cleaved Caspase-3 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 15 minutes each with TBST. Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: For a loading control, the membrane can be stripped and re-probed with an anti-β-Actin antibody.
Protocol 2: Fluorometric Caspase-3 Activity Assay
This is a sensitive, plate-based assay to quantify DEVDase activity in cell lysates.
Principle: Active caspase-3 in the cell lysate cleaves the peptide substrate Ac-DEVD-AFC, releasing the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). The fluorescence of free AFC is measured (Ex/Em = 400/505 nm) and is directly proportional to caspase-3 activity.
Materials:
-
Caspase Assay Lysis Buffer (provided in commercial kits)
-
Caspase Assay Reaction Buffer (provided in commercial kits)
-
DTT (Dithiothreitol)
-
Caspase-3 Substrate: Ac-DEVD-AFC
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Induce Apoptosis: Treat cells in a multi-well plate with this compound, vehicle control, and a positive control (e.g., staurosporine or etoposide).
-
Cell Lysis: Pellet 1-5 x 10^6 cells by centrifugation (e.g., 250 x g for 10 minutes). Resuspend the pellet in 50 µL of chilled Lysis Buffer.
-
Incubation: Incubate the cells on ice for 10 minutes.
-
Clarify Lysate: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh tube on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Setup: In a 96-well black plate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with Lysis Buffer.
-
Reaction Mix Preparation: Prepare the Master Reaction Mix. For each reaction, you will need 50 µL of 2x Reaction Buffer and 1 µL of 1M DTT.
-
Start Reaction: Add 50 µL of the Reaction Mix to each well containing cell lysate. Then, add 5 µL of the DEVD-AFC substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence on a microplate reader with excitation at 400 nm and emission at 505 nm.
-
Data Analysis: After subtracting the background reading (from wells with no lysate), express the results as fold-increase in caspase activity over the vehicle control.
Protocol 3: Immunocytochemistry for Active Caspase-3
This method provides visualization of apoptotic cells within the treated population.
Principle: Cells are fixed and permeabilized to allow an antibody specific for the active, cleaved form of caspase-3 to enter and bind to its target. A fluorescently labeled secondary antibody is then used for visualization with a fluorescence microscope.
Materials:
-
Cells grown on glass coverslips or in imaging-grade multi-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA or normal goat serum in PBS
-
Primary Antibody: Rabbit anti-cleaved Caspase-3 (Asp175)
-
Secondary Antibody: Alexa Fluor 488 (or other) conjugated anti-rabbit IgG
-
Nuclear Counterstain: DAPI or Hoechst
-
Mounting Medium
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound as planned.
-
Fixation: After treatment, gently wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.
-
Primary Antibody Incubation: Dilute the anti-cleaved Caspase-3 antibody in Blocking Buffer and incubate on the coverslips overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash three times with PBS for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer and incubate for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Mounting and Imaging: Wash a final time with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope. Apoptotic cells will show specific staining for active caspase-3.
References
Troubleshooting & Optimization
LC3-mHTT-IN-AN1 not dissolving properly in DMSO
Technical Support Center: LC3-mHTT-IN-AN1
This technical support guide provides troubleshooting assistance and frequently asked questions for researchers and drug development professionals experiencing issues with dissolving this compound in DMSO.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly in DMSO. What are the common causes and how can I fix it?
Failure of this compound to dissolve in DMSO is a common issue that can often be resolved by optimizing the dissolution procedure. Here are the most likely causes and their solutions:
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Contamination with water can significantly reduce the solubility of this compound.[1][2]
-
Recommendation: Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.[1] Avoid using DMSO from bottles that have been open for an extended period.
-
-
Insufficient Agitation: The compound may require more energy to dissolve than simple vortexing can provide.
-
Recommendation: Use an ultrasonic bath (sonication) to aid dissolution. This is the most frequently recommended method to improve solubility.
-
-
Suboptimal Temperature: Dissolution may be more efficient at a slightly elevated temperature.
-
Recommendation: Gently warm the solution to 37°C while mixing. Combine this with sonication for the best results.
-
-
Compound Concentration: You may be attempting to prepare a stock solution that is above the compound's solubility limit.
-
Recommendation: Refer to the solubility data table below. While some suppliers report solubility as high as 125 mg/mL, it is often prudent to start with a slightly lower concentration to ensure complete dissolution.
-
Q2: What is the maximum demonstrated solubility of this compound in DMSO?
The reported solubility of this compound in DMSO varies between suppliers. It is crucial to consult the datasheet provided with your specific batch of the compound. The table below summarizes publicly available data.
Q3: Are there alternative solvents I can use if DMSO is not working?
Based on available data, this compound has poor solubility in aqueous and alcohol-based solvents.
-
Dimethylformamide (DMF): Some suppliers report a solubility of 30 mg/mL in DMF.
-
Water and Ethanol: The compound is considered insoluble in water and ethanol.
If you continue to face issues, it is recommended to contact the technical support of the vendor from whom you purchased the compound.
Q4: How should I store my this compound stock solution once it is dissolved?
Proper storage is critical to maintain the stability and activity of the compound.
-
Short-term: For use within a few weeks, aliquots can be stored at -20°C. One datasheet suggests stability for up to 2 weeks at 4°C in DMSO.
-
Long-term: For extended storage, it is recommended to store aliquots at -80°C, which should maintain stability for at least 6 months.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Recommendations & Notes | Source(s) |
| DMSO | 125 | 304.11 | Requires sonication. Use of fresh, anhydrous DMSO is critical. | |
| DMSO | 120 | 291.94 | Sonication is recommended. | |
| DMSO | 82 | 199.49 | Use fresh DMSO as moisture reduces solubility. | |
| DMSO | 30 | 72.99 | - | |
| DMF | 30 | 72.99 | - | |
| Water | < 0.1 | Insoluble | - | |
| Ethanol | - | Insoluble | - |
Molecular Weight of this compound is 411.04 g/mol .
Experimental Protocols
Protocol for Dissolving this compound in DMSO
This protocol is designed to maximize the chances of successfully dissolving this compound.
-
Preparation:
-
Bring the vial of powdered this compound to room temperature before opening to prevent condensation of moisture.
-
Use a new, sealed bottle of anhydrous, high-purity DMSO.
-
-
Solvent Addition:
-
Add the required volume of DMSO to the vial to achieve the desired concentration (refer to Table 1).
-
-
Initial Mixing:
-
Vortex the vial for 1-2 minutes to create a suspension.
-
-
Sonication and Heating:
-
Place the vial in an ultrasonic water bath.
-
If necessary, pre-heat the water bath to 37°C.
-
Sonicate the solution in intervals of 5-10 minutes. After each interval, visually inspect the solution for remaining particulate matter.
-
-
Final Assessment:
-
A successfully prepared stock solution should be clear and free of any visible precipitate.
-
-
Storage:
-
Once fully dissolved, create single-use aliquots and store them at -20°C or -80°C as per your experimental timeline.
-
Visualizations
Troubleshooting Workflow for this compound Dissolution
Caption: Troubleshooting workflow for dissolving this compound.
Signaling Pathway of this compound Action
This compound is a bifunctional molecule, also known as an Autophagy-Targeting Chimera (ATTEC), designed to induce the degradation of mutant Huntingtin (mHTT) protein.
Caption: Mechanism of this compound-induced mHTT degradation.
References
improving LC3-mHTT-IN-AN1 stability in culture media
Welcome to the technical support center for LC3-mHTT-IN-AN1. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you address stability issues with this compound in your cell culture experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter related to the stability of this compound in culture media.
Q1: My this compound appears to be degrading rapidly in my culture medium. What are the common causes?
A1: Rapid degradation of a protein-based molecule like this compound in cell culture is a common issue that can often be attributed to one or more of the following factors:
-
Proteolytic Activity: Serum, a common supplement in culture media, contains proteases that can degrade proteins. Additionally, cells themselves can release proteases into the medium, especially upon cell death.[1][2][3]
-
Inherent Instability: The specific amino acid sequence and structure of this compound may render it susceptible to degradation under standard culture conditions (37°C, neutral pH).
-
Suboptimal Storage and Handling: Improper storage of stock solutions, such as frequent freeze-thaw cycles, can lead to protein aggregation and degradation.[4][5] Dilute protein solutions (< 1 mg/ml) are also more prone to inactivation and loss.
-
pH and Temperature: The pH of the culture medium can shift over time, which may affect the stability of the molecule. Prolonged incubation at 37°C can also contribute to the gradual loss of protein integrity.
-
Chemical Instability: Certain components in the media can react with and degrade the molecule over time.
Q2: How can I improve the stability of this compound in my experiments?
A2: Several strategies can be employed to enhance the stability of this compound in your culture media:
-
Use Protease Inhibitors: Supplementing your culture medium with a broad-spectrum protease inhibitor cocktail can significantly reduce degradation from proteases. It is recommended to add inhibitors just before use, as their stability can be limited.
-
Optimize Serum Concentration: If possible, reduce the concentration of serum (e.g., FBS) in your medium or switch to a serum-free formulation to minimize protease activity.
-
Add Stabilizing Agents:
-
Carrier Proteins: For dilute solutions, adding a carrier protein like Bovine Serum Albumin (BSA) to a final concentration of 1-5 mg/mL can prevent loss due to adsorption to surfaces and stabilize the protein.
-
Cryoprotectants: For frozen stocks, adding cryoprotectants like glycerol to 25-50% can prevent the formation of damaging ice crystals.
-
-
Proper Aliquoting and Storage: Aliquot your this compound stock solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles.
-
Maintain Optimal pH: Ensure your culture medium is properly buffered and monitor the pH, especially in long-term experiments.
-
Work at Low Temperatures: When preparing experimental media, perform all steps on ice to minimize potential degradation.
Q3: I'm observing inconsistent results between experiments. Could this be related to this compound instability?
A3: Yes, inconsistent results are a classic sign of compound instability. If this compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in your results. This can manifest as poor reproducibility between replicate wells, plates, or experiments performed on different days. To mitigate this, it is crucial to handle the compound consistently and consider its stability when designing your experiments. For time-course experiments, you may need to replenish the compound at regular intervals.
Q4: What methods can I use to quantify the stability of this compound in my culture media over time?
A4: To quantitatively assess the stability of this compound, you can perform a time-course experiment where you incubate the molecule in your culture medium under experimental conditions (e.g., 37°C, 5% CO2) and collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of the intact molecule can then be measured using one of the following techniques:
-
Western Blot: If you have an antibody that specifically recognizes this compound, you can use Western blotting to visualize and quantify the amount of full-length protein remaining at each time point.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A sandwich or competitive ELISA can provide a more quantitative measure of the concentration of intact this compound.
-
Mass Spectrometry (MS): For a highly accurate and sensitive measurement, especially for identifying degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.
-
Differential Scanning Calorimetry (DSC): This technique measures the thermal stability of a protein by determining its melting temperature (Tm). A higher Tm indicates greater stability.
-
Thermal Shift Assay: This is a high-throughput method to assess protein stability by monitoring protein unfolding with a fluorescent dye as the temperature increases.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term storage, it is recommended to store this compound as concentrated stock solutions in single-use aliquots at -80°C. For short-term storage (a few days to a week), a stock solution can be kept at 4°C. Avoid storing dilute solutions for extended periods.
Q2: Can I pre-mix this compound in my culture medium for long-term storage?
A2: It is generally not recommended to store this compound pre-mixed in culture medium for extended periods, as the complex mixture of salts, amino acids, and other components can affect its stability. It is best to add the molecule to the medium immediately before use.
Q3: How does the type of culture medium affect the stability of this compound?
A3: The composition of the culture medium can significantly impact protein stability. Factors such as pH, ionic strength, and the presence of specific ions or chelating agents can influence the conformation and stability of proteins. If you suspect a media component is causing instability, you may need to test different media formulations.
Data Presentation
When assessing the stability of this compound, it is crucial to present the data in a clear and organized manner. Below are template tables you can use to structure your results.
Table 1: Stability of this compound in Culture Medium at 37°C
| Time (Hours) | % Remaining (without Protease Inhibitor) | % Remaining (with Protease Inhibitor) |
| 0 | 100% | 100% |
| 2 | 85% | 98% |
| 4 | 65% | 95% |
| 8 | 40% | 92% |
| 24 | 10% | 80% |
Table 2: Effect of Serum Concentration on this compound Stability after 24 hours
| Serum Concentration | % Remaining this compound |
| 10% FBS | 10% |
| 5% FBS | 25% |
| 1% FBS | 60% |
| Serum-Free | 85% |
Experimental Protocols
Protocol 1: Western Blot for Assessing Protein Stability
This protocol outlines the steps to determine the stability of this compound in culture medium over time.
Materials:
-
This compound
-
Cell culture medium (with and without protease inhibitors)
-
Incubator (37°C, 5% CO2)
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Prepare two sets of tubes containing your cell culture medium: one with a broad-spectrum protease inhibitor cocktail and one without.
-
Add this compound to each tube to your final working concentration.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube and immediately store it at -80°C to stop any further degradation.
-
Once all time points are collected, thaw the samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal volumes of each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Quantify the band intensity for the full-length this compound at each time point using image analysis software. Normalize the values to the time 0 sample to determine the percentage of protein remaining.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Hypothetical pathway of this compound action.
References
potential off-target effects of LC3-mHTT-IN-AN1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LC3-mHTT-IN-AN1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a bifunctional small molecule, also known as an Autophagy-Tethering Compound (ATTEC). It is designed to simultaneously bind to mutant huntingtin protein (mHTT) and microtubule-associated protein 1 light chain 3 beta (LC3B). This dual binding tethers mHTT to autophagosomes, leading to its targeted degradation through the autophagy pathway. This action is allele-selective, meaning it preferentially targets the mutant form of the huntingtin protein over the wild-type (wtHTT) form.[1][2][3][4][5]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the reduction of mHTT levels in a dose-dependent manner. This has been observed in various experimental models, including cultured neurons from Huntington's disease (HD) mice. By promoting the clearance of mHTT, it aims to alleviate the cellular pathology associated with Huntington's disease.
Q3: What are the potential off-target effects of this compound?
A3: Potential off-target effects of this compound can be categorized into two main classes based on its bifunctional nature:
-
Polyglutamine (polyQ)-related off-targets: Since this compound binds to the expanded polyglutamine tract of mHTT, it may also interact with other proteins containing expanded polyQ repeats. For example, it has been shown to lower the levels of mutant ataxin-3, the protein responsible for spinocerebellar ataxia type 3.
-
LC3-related off-targets: The compound's interaction with LC3B could potentially interfere with the normal physiological functions of autophagy. LC3 proteins are involved in various cellular processes beyond the degradation of specific proteins, and sequestration or altered function of LC3B could have unintended consequences.
Q4: Has a comprehensive off-target profile for this compound been published?
A4: To date, a comprehensive, publicly available off-target profile for this compound from large-scale screening assays such as kinome scans or unbiased proteomic analyses has not been identified in the scientific literature. Therefore, a complete understanding of its selectivity is still an area of active investigation.
Q5: What are the general signs of off-target effects in my experiments?
A5: Unexplained or unexpected experimental outcomes should be considered as potential indicators of off-target effects. These may include:
-
Cellular toxicity or reduced viability at concentrations close to the effective dose.
-
Phenotypes that are inconsistent with the known function of mHTT.
-
Alterations in cellular pathways not directly linked to mHTT degradation.
-
Inconsistent results when using different batches of the compound or when comparing with other molecules targeting mHTT through a different mechanism.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity
You observe significant cell death or a reduction in cell viability at or near the concentrations of this compound that are effective for mHTT degradation.
Potential Cause: The observed toxicity may be due to off-target effects, either through interaction with other essential cellular proteins or by disrupting general autophagy function.
Troubleshooting Workflow
References
troubleshooting inconsistent mHTT lowering with LC3-mHTT-IN-AN1
Welcome to the technical support center for LC3-mHTT-IN-AN1. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and provide answers to frequently asked questions regarding the use of this compound for lowering mutant Huntingtin (mHTT) levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule linker compound, also known as an Autophagosome-Tethering Compound (ATTEC). It is designed to interact with both the mutant Huntingtin protein (mHTT) and the autophagosome protein LC3B.[1][2] By binding to both, it effectively tethers mHTT to the autophagosome, the cellular structure responsible for degrading cellular waste.[3] This targeted delivery of mHTT to the autophagy pathway leads to its degradation in an allele-selective manner, meaning it primarily affects the mutant form of the Huntingtin protein over the wild-type (wtHTT) form.[1][4]
Q2: What is the expected level of mHTT lowering with this compound?
A2: The degree of mHTT lowering can vary depending on the experimental system, including the cell type, the concentration of this compound used, and the duration of treatment. Published studies have demonstrated a significant, dose-dependent reduction in mHTT levels in various models. For instance, in primary mouse cortical neurons, treatment with 300 nM this compound has been shown to decrease mHTT levels. It is important to perform a dose-response curve in your specific experimental system to determine the optimal concentration.
Q3: Is this compound selective for mutant HTT?
A3: Yes, this compound has been shown to reduce levels of mHTT in an allele-selective manner. It interacts with the expanded polyglutamine (polyQ) tract present in mHTT, which is absent in the wild-type Huntingtin protein (wtHTT). This selectivity is a key feature of the compound, as preserving the function of wtHTT is considered important.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to use fresh, high-quality DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound. For long-term storage, the solid compound should be stored at -20°C. DMSO stock solutions can also be stored at -20°C, but it is recommended to prepare fresh working dilutions in your culture medium for each experiment to avoid degradation.
Troubleshooting Inconsistent mHTT Lowering
Experiencing inconsistent or a lack of mHTT lowering can be frustrating. This guide provides a systematic approach to troubleshoot your experiments.
Logical Workflow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting inconsistent mHTT lowering.
Detailed Troubleshooting Steps
1. Verify Compound Integrity and Handling
-
Problem: The compound may have degraded or been improperly prepared.
-
Solutions:
-
Fresh Stock Solution: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.
-
Proper Storage: Ensure the solid compound and DMSO stock solutions are stored at the recommended temperature (-20°C) and protected from light and moisture.
-
Solubility: When preparing working dilutions, ensure the compound is fully dissolved in the culture medium. Vortex gently and visually inspect for any precipitation. Sonication can also aid in dissolution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.
-
2. Assess Cell Culture Conditions
-
Problem: The health and state of your cells can significantly impact their response to the compound.
-
Solutions:
-
Cell Line Authenticity: Confirm the identity of your cell line and ensure it is free from contamination, particularly from mycoplasma.
-
Cell Confluency: Plate cells at a consistent density and treat them during their logarithmic growth phase. Overly confluent or sparse cultures can respond differently to treatments.
-
Passage Number: Use cells with a low passage number, as high passage numbers can lead to genetic drift and altered cellular responses.
-
Media and Supplements: Use consistent batches of media and supplements. Variations in serum or other components can affect autophagy and overall cell health. For neuronal cultures, ensure the appropriate supplements (e.g., B27) are used, as their absence can induce stress and alter baseline autophagy.
-
3. Review Experimental Protocol
-
Problem: Inconsistencies in the experimental procedure can lead to variable results.
-
Solutions:
-
Treatment Duration and Concentration: Optimize the concentration of this compound and the treatment duration for your specific cell model. A time-course and dose-response experiment is highly recommended.
-
Consistent Timing: Ensure all steps of the experiment, from cell plating to harvesting, are performed with consistent timing.
-
Pipetting Accuracy: Use calibrated pipettes and proper techniques to ensure accurate and consistent delivery of the compound to each well.
-
4. Confirm Autophagy Induction and Flux
-
Problem: this compound relies on the autophagy pathway. If this pathway is not functioning correctly, mHTT degradation will be impaired.
-
Solution:
-
Perform an LC3 Turnover Assay: This assay is crucial to determine if autophagy is being successfully induced and proceeding to completion (autophagic flux). This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). An increase in the lipidated form of LC3 (LC3-II) in the presence of the inhibitor, compared to its absence, indicates a functional autophagic flux. See the detailed protocol below.
-
5. Validate mHTT Detection Method
-
Problem: The method used to detect and quantify mHTT levels may not be sensitive or specific enough.
-
Solution:
-
Western Blotting Optimization: Ensure your Western blotting protocol is optimized for mHTT detection. This includes using a suitable lysis buffer (e.g., RIPA buffer), appropriate antibodies, and a sensitive detection method. See the detailed Western blot protocol below.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin, or total protein staining with Ponceau S) to ensure equal protein loading between lanes.
-
Antibody Validation: Use a well-characterized antibody specific for Huntingtin. It is advisable to test multiple antibodies to find one that works best in your system.
-
Data Presentation
The following table summarizes expected mHTT lowering based on available data. Note that these values can vary between different experimental setups.
| Cell Type | Compound Concentration | Treatment Duration | mHTT Lowering (%) | Reference |
| Primary Mouse Cortical Neurons (HdhQ7/Q140) | 300 nM | 48 hours | Significant decrease | |
| In vivo (HD mouse models) | Varies | Varies | Significant reduction | |
| In vivo (HD fly models) | 10 µM | 6 days | Significant reduction |
More specific quantitative data from a wider range of studies is needed for a more comprehensive comparison.
Experimental Protocols
Protocol 1: LC3 Turnover Assay for Autophagic Flux
This protocol is designed to assess whether this compound is successfully inducing autophagy and leading to the degradation of autophagosomes.
Materials:
-
Cells plated in multi-well plates
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (see recipe below)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Plating: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
For each experimental condition, set up duplicate wells.
-
To one set of wells, add this compound at the desired concentration.
-
To the other set of wells, add both this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 4-6 hours of the treatment period.
-
Include appropriate vehicle controls (e.g., DMSO).
-
-
Cell Lysis:
-
At the end of the treatment period, wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (20-30 µg) per lane.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against LC3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II.
-
Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control.
-
An increase in the LC3-II level in the presence of the lysosomal inhibitor compared to its absence indicates a functional autophagic flux.
-
Protocol 2: Western Blotting for mHTT Detection
This protocol provides a detailed method for the detection and quantification of mHTT by Western blotting.
Reagent Recipes:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitors fresh before use.
-
4x Laemmli Sample Buffer: 277.8 mM Tris-HCl (pH 6.8), 4.4% LDS, 44.4% (w/v) glycerol, 0.02% bromophenol blue. Add a reducing agent like β-mercaptoethanol (to 10%) or DTT (to 200 mM) fresh before use.
-
10x Tris-Buffered Saline (TBS): 200 mM Tris, 1.5 M NaCl. Adjust pH to 7.6.
-
Tris-Buffered Saline with Tween-20 (TBS-T): 1x TBS with 0.1% Tween-20.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBS-T.
-
Stripping Buffer (Mild): 25 mM glycine-HCl (pH 2.0), 1% SDS.
Procedure:
-
Protein Extraction: Lyse cells as described in the LC3 Turnover Assay protocol using RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation:
-
Normalize all samples to the same protein concentration.
-
Add 1/4 volume of 4x Laemmli sample buffer to your protein lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane onto an appropriate percentage polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Total Protein Staining (Optional but Recommended):
-
Briefly rinse the membrane with deionized water.
-
Incubate the membrane in Ponceau S solution for 5-10 minutes to visualize total protein and confirm transfer efficiency.
-
Image the membrane.
-
Destain with several washes of TBS-T or deionized water.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against Huntingtin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Chemiluminescent Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Capture the signal using a CCD camera-based imager or X-ray film.
-
-
Stripping and Reprobing (Optional):
-
If you need to probe for another protein (e.g., a loading control), you can strip the membrane of the first set of antibodies.
-
Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with TBS-T and repeat the blocking and antibody incubation steps for the next protein of interest.
-
Signaling Pathways and Mechanisms
This compound Mechanism of Action
The primary mechanism of this compound is to act as a molecular bridge, directly linking mHTT to the autophagic machinery for degradation.
Caption: Mechanism of this compound-mediated mHTT degradation.
Selective Autophagy (Aggrephagy) Signaling Pathway
The degradation of protein aggregates, a process known as aggrephagy, is a form of selective autophagy. While this compound provides a direct tether, the endogenous pathway involves a series of recognition and signaling events. Wild-type Huntingtin itself can act as a scaffold protein in this process.
Caption: Simplified signaling pathway of selective autophagy for protein aggregates.
References
optimizing LC3-mHTT-IN-AN1 incubation time for maximal degradation
Disclaimer: Information on a specific molecule designated "LC3-mHTT-IN-AN1" is not available in publicly accessible scientific literature. The following technical guide is a representative example based on the principles of autophagy-mediated targeted protein degradation of mutant Huntingtin (mHTT). The data and protocols are illustrative and should be adapted based on experimentally determined results for any specific compound.
Frequently Asked Questions (FAQs)
General
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to be a bifunctional molecule designed to induce the degradation of mutant Huntingtin (mHTT) protein through the autophagy pathway. It likely functions as an Autophagy-Targeting Chimera (AUTAC), which consists of a ligand that binds to mHTT and another moiety that engages the autophagy machinery, specifically the LC3 protein on the phagophore membrane.[1][2][3][4] This targeted recruitment sequesters mHTT into an autophagosome, which then fuses with a lysosome, leading to the degradation of the enclosed mHTT.
Q2: What is the role of LC3 in this degradation pathway?
A2: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key protein in autophagy.[5] During autophagy induction, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the membranes of forming autophagosomes. This compound is thought to hijack this process by directly linking mHTT to LC3-II, thereby ensuring the selective engulfment of mHTT by the autophagosome.
Experimental Design
Q3: How do I determine the optimal incubation time for maximal mHTT degradation?
A3: A time-course experiment is essential. You should treat your cellular model with a fixed, effective concentration of this compound and measure mHTT protein levels at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours). The optimal time will be the point at which you observe the most significant reduction in mHTT levels before protein levels begin to recover or significant cell toxicity is observed.
Q4: What are the critical controls to include in my experiments?
A4:
-
Vehicle Control (e.g., DMSO): To assess the baseline levels of mHTT and autophagy in your cell model.
-
Negative Control Compound: An inactive version of the molecule that cannot bind to either mHTT or LC3, to ensure the degradation is specific to the bifunctional nature of this compound.
-
Autophagy Inhibitor (e.g., Bafilomycin A1 or Chloroquine): To confirm that the degradation is autophagy-dependent. If the compound works via autophagy, its effect will be blocked in the presence of these inhibitors.
-
Positive Control (e.g., Rapamycin or Starvation): To induce autophagy and confirm that the cellular machinery is responsive.
Q5: What methods can be used to quantify mHTT degradation?
A5: The most common method is Western blotting using a specific antibody against Huntingtin. Densitometry analysis of the protein bands allows for quantification relative to a loading control (e.g., GAPDH or β-actin). Other methods include quantitative immunofluorescence, flow cytometry for fluorescently-tagged mHTT, and specific ELISA assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or minimal mHTT degradation observed. | 1. Suboptimal Incubation Time: The selected time point may be too early or too late. 2. Ineffective Compound Concentration: The concentration of this compound may be too low. 3. Compound Instability: The compound may be degrading in the culture medium. 4. Impaired Autophagy Pathway: The cell line used may have a deficient or low basal level of autophagy. | 1. Perform a detailed time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours). 2. Conduct a dose-response experiment to find the optimal concentration (e.g., 10 nM to 10 µM). 3. Prepare fresh solutions of the compound for each experiment. 4. Use an autophagy inducer (e.g., rapamycin or starvation) as a positive control to verify the cell's autophagic capacity. |
| High variability between replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inconsistent Compound Addition: Variation in the final concentration of the compound. 3. Errors in Protein Quantification: Inaccurate protein concentration measurement before loading for Western blot. | 1. Ensure a homogenous cell suspension before seeding and verify cell density. 2. Use calibrated pipettes and prepare a master mix of the treatment media. 3. Use a reliable protein quantification assay (e.g., BCA) and measure each sample in duplicate or triplicate. |
| Increased mHTT levels observed. | 1. Blockage of Autophagic Flux: The compound may be inducing autophagosome formation but inhibiting their fusion with lysosomes. 2. Off-target Effects: The compound could be inadvertently stabilizing mHTT through another pathway. | 1. Perform an autophagic flux assay. Monitor LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1. A significant accumulation of LC3-II with the compound and inhibitor suggests a flux block. 2. Investigate downstream signaling pathways and consider proteasome inhibition controls to rule out other degradation pathways. |
| Significant cell toxicity. | 1. High Compound Concentration: The concentration used may be cytotoxic. 2. Prolonged Incubation Time: Extended exposure to the compound could be harmful to the cells. 3. Off-target Cytotoxicity: The compound may have unintended toxic effects. | 1. Determine the IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo) and work at concentrations well below this value. 2. Optimize the incubation time to the shortest duration that achieves significant degradation. 3. Test the activity of individual ligands (mHTT binder and LC3 binder separately) to see if toxicity is associated with a specific part of the molecule. |
Experimental Protocols
Protocol 1: Time-Course Experiment for mHTT Degradation
This protocol outlines the steps to determine the optimal incubation time for this compound-mediated degradation of mHTT in a neuronal cell line (e.g., HD patient-derived fibroblasts or a suitable neuronal cell line expressing mHTT).
Materials:
-
Cell line expressing mHTT
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies: anti-Huntingtin, anti-LC3, anti-p62, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 100 nM). Prepare a vehicle control with an equivalent amount of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing either the vehicle or this compound.
-
Incubation: Incubate the plates for different durations: 0, 2, 4, 8, 12, 24, and 48 hours.
-
Cell Lysis: At each time point, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Lysate Preparation: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-HTT, anti-LC3, anti-p62, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the mHTT, LC3-II, and p62 band intensities to the loading control (GAPDH). Plot the normalized protein levels against time to determine the point of maximal degradation.
Data Summary: Hypothetical Time-Course Results
The following table summarizes hypothetical results from a time-course experiment to optimize the incubation time for mHTT degradation.
| Incubation Time (Hours) | This compound (100 nM) % mHTT Remaining (Normalized to Vehicle) | % p62 Remaining (Normalized to Vehicle) | LC3-II / LC3-I Ratio (Fold change vs. Vehicle) |
| 0 | 100% | 100% | 1.0 |
| 2 | 85% | 88% | 1.8 |
| 4 | 62% | 71% | 2.5 |
| 8 | 41% | 55% | 3.2 |
| 12 | 28% | 40% | 3.8 |
| 24 | 15% | 25% | 2.9 |
| 48 | 22% | 35% | 1.7 |
In this hypothetical example, the optimal incubation time for maximal degradation of mHTT is 24 hours.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound-mediated mHTT degradation.
Experimental Workflow Diagram
Caption: Workflow for optimizing the incubation time of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting lack of mHTT degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting selective autophagy by AUTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation via the autophagy-lysosome system: AUTOTAC (AUTOphagy-TArgeting Chimera) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging New Concepts of Degrader Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: LC3-mHTT-IN-AN1 Toxicity Assessment in Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the toxicity of LC3-mHTT-IN-AN1 in neuronal cultures. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may arise during the toxicity assessment of this compound in neuronal cultures.
Q1: I am observing significant neuronal death in my cultures treated with this compound, even at low concentrations. How can I determine if this is compound-specific toxicity or a vehicle effect?
A1: It is crucial to distinguish between the effects of the compound and its solvent. This compound is typically dissolved in DMSO.[1][2] High concentrations of DMSO can be toxic to neuronal cultures.
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of DMSO used to dissolve this compound in your experimental groups.[3]
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is well below the toxic threshold for your specific neuronal cell type (typically <0.1%).
-
Dose-Response Curve: Perform a dose-response analysis for both this compound and the DMSO vehicle to identify the concentration at which toxicity is observed for each.[3]
Q2: My cell viability assay results are inconsistent across experiments. What are the potential causes and solutions?
A2: Inconsistent results in viability assays can stem from several factors related to cell health, assay procedure, and compound handling.
Troubleshooting Steps:
-
Cell Health and Density: Ensure your neuronal cultures are healthy and at an optimal, consistent density at the time of treatment.[4] Overly confluent or stressed cells can respond differently to treatment.
-
Compound Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. The compound's stability in culture medium over long periods may vary.
-
Assay Protocol: Standardize your assay protocol, including incubation times and reagent additions. For absorbance-based assays, ensure there is no interference from the compound itself.
-
Positive and Negative Controls: Include appropriate positive (e.g., a known neurotoxin) and negative (untreated cells) controls in every experiment to benchmark your results.
Q3: I am not observing the expected reduction in mutant huntingtin (mHTT) levels after treatment with this compound. What could be wrong?
A3: The lack of efficacy could be due to issues with the compound, the experimental setup, or the detection method.
Troubleshooting Steps:
-
Compound Integrity: Verify the purity and proper storage of your this compound stock. The compound should be stored at -20°C or -80°C as a powder or in a suitable solvent.
-
Treatment Duration: Ensure a sufficient treatment duration. For measuring mHTT levels, cells are typically collected 2 days after compound addition.
-
Cellular Health: The autophagy-mediated degradation pathway targeted by this compound is an active cellular process. Compromised cell health can impair this pathway. Assess baseline cell viability before starting efficacy experiments.
-
Detection Method: Confirm the specificity and sensitivity of your antibodies for detecting mHTT.
Troubleshooting Workflow
Quantitative Data Summary
The following tables summarize key quantitative information for the use of this compound in in vitro neuronal models.
Table 1: In Vitro Treatment Parameters
| Parameter | Cell Types | Concentrations Used | Treatment Duration | Reference |
| mHTT Reduction | Mouse primary cultured neurons, iPS-cell-derived neurons | 10, 50, 100, and 300 nM | 2 days | |
| HTT-LC3 Colocalization | Mouse primary cultured neurons, iPS-cell-derived neurons | Not specified | 4 hours | |
| Caspase-3 Activation | iPS-cell-derived neurons | Not specified | Variable (post-stress) |
Table 2: Solubility Information
| Solvent | Concentration | Reference |
| DMSO | 82 mg/mL (199.49 mM) | |
| DMSO | 120 mg/mL (291.94 mM) | |
| DMF | 30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the toxicity assessment of this compound.
Protocol 1: Neuronal Viability Assessment using MTT Assay
Objective: To quantify the cytotoxic effects of this compound on neuronal cultures.
Methodology:
-
Cell Plating: Plate neuronal cells at a predetermined optimal density in a 96-well plate and allow them to adhere and stabilize for 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a corresponding serial dilution of the vehicle (e.g., DMSO) to serve as a vehicle control.
-
Treatment:
-
Negative Control: Cells with culture medium only.
-
Vehicle Control: Cells treated with each concentration of the solvent.
-
Experimental Groups: Cells treated with the desired range of this compound concentrations.
-
Positive Control: Cells treated with a known neurotoxic agent.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the negative control. Plot the cell viability against the compound concentration to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Caspase-3 Activation
Objective: To determine if this compound induces apoptosis in neuronal cultures.
Methodology:
-
Cell Culture and Treatment: Plate and treat neuronal cells with this compound, vehicle, and controls as described in Protocol 1.
-
Induction of Stress (Optional): For some neuronal models, such as iPS-cell-derived neurons, a stressor (e.g., BDNF removal) may be applied one day after compound treatment to assess potential pro-apoptotic effects under stress conditions.
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Caspase-3 Activity Assay: Use a commercially available fluorometric or colorimetric caspase-3 assay kit.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis: Quantify the caspase-3 activity and normalize it to the total protein concentration in each sample. Compare the activity in treated groups to the control groups.
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of this compound
References
dealing with LC3-mHTT-IN-AN1 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling LC3-mHTT-IN-AN1, with a focus on troubleshooting and preventing precipitation in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule linker compound designed to selectively interact with both mutant huntingtin protein (mHTT) and microtubule-associated protein 1 light chain 3B (LC3B).[1][2][3][4] Its primary mechanism of action is to tether mHTT to autophagosomes, thereby promoting the degradation of mHTT through the autophagy pathway.[3] This allele-selective reduction of mHTT levels has shown potential in rescuing disease-related phenotypes in cellular and in vivo models of Huntington's disease.
Q2: What are the solubility properties of this compound?
A2: this compound is a hydrophobic molecule with poor solubility in aqueous solutions. It is reportedly insoluble in water and ethanol. The recommended solvent for preparing high-concentration stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). For in vivo applications, specific formulations containing co-solvents are necessary.
Q3: I am observing precipitation when I dilute my this compound DMSO stock in cell culture medium. What is the likely cause?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds like this compound. This "crashing out" occurs because the compound's solubility limit is exceeded when the highly solubilizing DMSO is diluted in the aqueous environment of the cell culture medium. Several factors can contribute to this, including the final concentration of the compound, the final DMSO concentration, the dilution method, and temperature shock.
Q4: What is the maximum recommended final concentration of DMSO for cell culture experiments with this compound?
A4: High concentrations of DMSO can be toxic to cells. For most cell lines, the final DMSO concentration should be kept at or below 0.5% (v/v). However, for sensitive cells like primary neurons, it is advisable to maintain a final DMSO concentration of 0.25% or lower to avoid vehicle-induced effects on cell morphology and viability. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in all experiments.
Q5: Can serum in the cell culture medium help with the solubility of this compound?
A5: Yes, serum components, particularly albumin, can bind to hydrophobic compounds and help keep them in solution. If you are observing precipitation in serum-free media, consider performing your experiments in serum-containing media, if appropriate for your cell type and experimental design.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Immediate cloudiness or visible precipitate upon adding DMSO stock to medium. | 1. Concentration Exceeds Aqueous Solubility: The final concentration of this compound is too high for the aqueous medium. 2. Improper Dilution Technique: Rapidly adding a concentrated DMSO stock to the medium causes localized high concentrations, leading to precipitation. | 1. Optimize Final Concentration: Perform a dose-response experiment starting with a lower final concentration of this compound (e.g., starting from the low nM range). 2. Employ Serial Dilution: Instead of a single large dilution, perform a stepwise dilution. First, create an intermediate dilution of your stock in 100% DMSO. Then, add this intermediate stock to your pre-warmed medium. 3. Slow, Drop-wise Addition with Mixing: Add the DMSO stock (or intermediate dilution) drop-by-drop to the vortexing or swirling culture medium. This ensures rapid and even dispersion. |
| Precipitate forms over time in the incubator. | 1. Temperature-Dependent Solubility: The compound may be less soluble at 37°C than at room temperature. 2. Interaction with Media Components: The compound may be interacting with salts or other components in the media over the incubation period. 3. pH Shift: The pH of the medium can change during incubation, affecting compound solubility. | 1. Pre-warm all solutions: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. 2. Test in Simpler Buffers: To determine if media components are the issue, test the solubility of this compound in a simpler buffered solution like PBS at the same final concentration and DMSO percentage. 3. Use a Buffered Medium: If pH shifts are suspected, consider using a medium buffered with HEPES. |
| Precipitate is observed after freeze-thaw cycles of the DMSO stock solution. | Poor Solubility at Low Temperatures: The compound may have come out of solution during freezing. | 1. Re-dissolve Before Use: Before preparing your working solutions, ensure your thawed DMSO stock is at room temperature and vortex it thoroughly to redissolve any potential micro-precipitates. A brief sonication in a water bath can also be beneficial. 2. Aliquot Stock Solutions: Store your high-concentration DMSO stock in small, single-use aliquots to minimize freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available information.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration | Notes |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - | |
| DMSO | Soluble | 82 mg/mL (199.49 mM) 120 mg/mL (291.94 mM) 30 mg/mL | Use fresh, anhydrous DMSO. Moisture can reduce solubility. Sonication is recommended. |
| DMF | Soluble | 30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:3) | Limited Solubility | 0.25 mg/mL | |
| In Vivo Formulation 1 | Soluble | 4 mg/mL (9.73 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended. |
| In Vivo Formulation 2 | Soluble | ≥ 2.08 mg/mL (5.06 mM) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid Powder | -20°C | 2-3 years |
| In DMSO | -80°C | 6 months - 1 year |
| In DMSO | -20°C | 1 month |
Note: Always refer to the manufacturer's datasheet for the most up-to-date storage information.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays
This protocol describes a best-practice method for diluting a DMSO stock of this compound into an aqueous cell culture medium to minimize precipitation.
Materials:
-
This compound solid powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a room temperature water bath can aid dissolution.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
-
Prepare an Intermediate Dilution in DMSO (Optional but Recommended):
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
If your final desired concentrations are in the low nM range, it is advisable to first make an intermediate dilution (e.g., 1 mM or 100 µM) in 100% DMSO. This reduces the volume of DMSO added to your final culture medium.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Ensure your cell culture medium is pre-warmed to 37°C.
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock (or intermediate dilution) drop-wise. For example, to make a 100 nM working solution from a 100 µM intermediate stock, add 1 µL of the stock to 999 µL of medium (for a final DMSO concentration of 0.1%).
-
Continue to mix gently for a few seconds to ensure uniform distribution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Cell-Based Assay for mHTT Reduction
This protocol provides a general workflow for treating cultured neurons with this compound and assessing the reduction of mHTT levels.
Materials:
-
Cultured neurons (e.g., primary cortical neurons from HD mouse models or iPSC-derived neurons)
-
This compound working solutions (prepared as in Protocol 1)
-
Cell lysis buffer
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting or ELISA
Procedure:
-
Cell Plating: Plate the neurons at the desired density and allow them to adhere and mature for the recommended time (e.g., 5 days).
-
Compound Treatment:
-
Prepare a series of working solutions of this compound at different concentrations (e.g., 10, 50, 100, and 300 nM) in pre-warmed culture medium.
-
Include a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the existing medium from the cells and replace it with the medium containing the compound or vehicle.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2 days for mHTT level measurement or 4 hours for HTT-LC3 colocalization studies).
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
-
Analysis of mHTT Levels:
-
Analyze the cell lysates by Western blotting or a sensitive ELISA to determine the levels of mHTT. Use an appropriate antibody that specifically recognizes mutant huntingtin.
-
Normalize the mHTT levels to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for cell-based mHTT reduction assay.
Caption: Troubleshooting logic for precipitation issues.
References
Minimizing Variability in LC3-mHTT-IN-AN1 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help minimize variability in experiments utilizing LC3-mHTT-IN-AN1, a linker compound that selectively targets mutant huntingtin (mHTT) for autophagic degradation. By ensuring consistency and accuracy in your experimental workflow, you can enhance the reliability of your results in the pursuit of novel therapeutics for Huntington's disease.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that functions as an autophagosome-tethering compound. It has dual binding affinity, allowing it to simultaneously interact with both the mutant huntingtin protein (mHTT) and microtubule-associated protein 1 light chain 3B (LC3B) on the autophagosome membrane. This bridging action effectively tethers mHTT to the autophagosome, targeting it for degradation through the autophagy pathway. This mechanism is allele-selective, showing a preference for the expanded polyglutamine (polyQ) tract characteristic of mHTT.
Q2: What is autophagic flux and why is it critical to measure in these experiments?
A2: Autophagic flux refers to the entire process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. It is a dynamic process, and a static measurement of autophagy-related proteins (like LC3-II) at a single time point can be misleading. An accumulation of LC3-II, for instance, could indicate either an induction of autophagy or a blockage in the later stages of the pathway. Therefore, it is crucial to measure the flux to accurately assess the rate of autophagic degradation. This is typically achieved by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine. An increase in LC3-II accumulation in the presence of the inhibitor indicates a healthy autophagic flux.[1][2]
Q3: How do I confirm that the reduction of mHTT is due to autophagy and not another degradation pathway like the proteasome?
A3: To confirm that mHTT degradation is autophagy-dependent, you can perform experiments using autophagy inhibitors. Treatment with late-stage autophagy inhibitors like Bafilomycin A1 or Chloroquine, or inhibitors of earlier stages like 3-methyladenine (3-MA), should rescue the this compound-mediated reduction of mHTT if the degradation is indeed occurring through autophagy. Conversely, to rule out the involvement of the ubiquitin-proteasome system (UPS), you can use proteasome inhibitors such as MG132. If the reduction in mHTT is still observed in the presence of a proteasome inhibitor, it suggests that the UPS is not the primary degradation pathway.
Q4: I am not observing a significant reduction in mHTT levels after treatment with this compound. What are the potential causes?
A4: Several factors could contribute to a lack of efficacy. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions, covering aspects from compound integrity and dosage to cellular health and assay conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or minimal mHTT reduction | Compound Degradation: this compound may have degraded due to improper storage. | Store the compound as a powder at -20°C for long-term storage and as a DMSO stock at -80°C (up to 6 months) or -20°C (up to 1 month). Avoid repeated freeze-thaw cycles.[3][4] |
| Incorrect Dosage: The concentration of this compound may be suboptimal for your cell line. | Perform a dose-response experiment using concentrations ranging from 10 nM to 300 nM to determine the optimal concentration for your specific cell model. | |
| Insufficient Incubation Time: The treatment duration may not be long enough to observe a significant reduction in mHTT levels. | For mHTT reduction assays, a 2-day (48-hour) incubation period after compound addition is recommended. | |
| Poor Cellular Health: Cells may be unhealthy, leading to compromised autophagic function. | Ensure cells are healthy, within a low passage number, and free of contamination. Monitor cell viability using assays like MTT or Trypan Blue exclusion. | |
| Suboptimal Autophagic Flux: The basal autophagic flux in your cell line may be low, limiting the effectiveness of the compound. | You can try to induce autophagy by mild starvation (e.g., using EBSS) for a short period before or during treatment. Always include a positive control for autophagy induction, such as rapamycin. | |
| High variability between replicates | Inconsistent Seeding Density: Variations in the number of cells seeded per well can lead to inconsistent results. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and gently mix the cell suspension between pipetting to prevent cell settling. |
| Pipetting Inaccuracy: Inconsistent pipetting of the compound or other reagents can introduce significant variability. | Use calibrated pipettes and practice proper pipetting techniques. For multi-well plates, add reagents in the same order and at a consistent pace for all wells. | |
| "Edge Effects" in multi-well plates: Wells on the outer edges of the plate are more prone to evaporation, leading to changes in media concentration. | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media. | |
| Unexpected LC3-II banding pattern on Western blot | LC3-II band is faint or absent: This could indicate low autophagosome formation or very rapid turnover. | When assessing autophagic flux, it is essential to include a lysosomal inhibitor (e.g., Bafilomycin A1) to allow for the accumulation of LC3-II. |
| LC3-II levels are high in control (untreated) cells: This may indicate a blockage in the autophagy pathway at a late stage. | Assess the overall health of your cells. High basal LC3-II levels can be a sign of cellular stress. | |
| LC3-II/LC3-I ratio is used for quantification: This ratio can be unreliable due to differential antibody affinities for the two forms. | It is recommended to normalize the LC3-II band intensity to a loading control (e.g., β-actin or GAPDH) for a more accurate quantification of autophagosome number. | |
| Difficulty in interpreting LC3 puncta (Immunofluorescence) | High background or non-specific staining: This can obscure the visualization of true LC3 puncta. | Optimize antibody concentrations and blocking conditions. Ensure proper permeabilization (e.g., with saponin or digitonin, as Triton X-100 can sometimes disrupt LC3 localization). |
| Formation of large LC3 aggregates: Overexpression of fluorescently-tagged LC3 can lead to the formation of protein aggregates that are not autophagosomes. | When using fluorescently-tagged LC3, it is advisable to use a stable cell line with low expression levels. Whenever possible, validating results by staining for endogenous LC3 is recommended. | |
| No increase in LC3 puncta after treatment: This could be due to a rapid flux where autophagosomes are degraded as quickly as they are formed. | Co-treat with a lysosomal inhibitor to block degradation and allow for the accumulation of LC3 puncta, which will give a better indication of autophagy induction. |
Quantitative Data Summary
| Parameter | This compound Experiments | General Autophagy Flux Assay |
| Compound Concentration | 10 - 300 nM in cell culture | N/A |
| Incubation Time | 4 hours for mHTT-LC3 colocalization; 48 hours for mHTT reduction | 2-4 hours with lysosomal inhibitor for LC3-II accumulation |
| Expected mHTT Reduction | Dose-dependent reduction. Specific percentages vary by cell line and mHTT construct. | N/A |
| Lysosomal Inhibitor Concentration | Bafilomycin A1: 100 nM; Chloroquine: 50 µM | Bafilomycin A1: 20-100 nM; Chloroquine: 20-50 µM |
| Expected LC3-II Fold Increase (with lysosomal inhibitor) | An increase indicates engagement of the autophagy machinery. | A 2 to 10-fold increase over baseline is considered a good assay window for detecting changes in autophagic flux. |
Experimental Protocols
Western Blot for mHTT and LC3
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-15% polyacrylamide gel to resolve both mHTT and LC3. Due to its small size, ensure LC3-II does not run off the gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HTT (e.g., MAB2166) and LC3B overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis should be performed using software like ImageJ. Normalize mHTT and LC3-II band intensities to a loading control.
Immunofluorescence for LC3 Puncta
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound with or without a lysosomal inhibitor for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with a gentle detergent like 0.1% saponin or digitonin in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-LC3B antibody for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Mounting: Wash with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides with anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell using automated image analysis software.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Autophagic Flux Inhibitor Bafilomycine A1 Affects the Expression of Intermediary Metabolism-Related Genes in Trout Hepatocytes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
impact of serum on LC3-mHTT-IN-AN1 efficacy
Welcome to the technical support center for LC3-mHTT-IN-AN1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this novel mHTT-LC3 linker compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule linker compound designed to selectively induce the degradation of mutant huntingtin protein (mHTT), the causative agent of Huntington's disease.[1][2][3][4] It functions by simultaneously binding to both mHTT and microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in the autophagy pathway. This linkage effectively tethers mHTT to autophagosomes, targeting it for degradation through the cellular autophagy process. This mechanism is allele-selective, meaning it primarily targets the mutant form of the huntingtin protein over the wild-type (wtHTT) form.
Q2: How does the presence of serum in cell culture media affect the efficacy of this compound?
A2: The presence of serum can significantly reduce the apparent efficacy of this compound. This is primarily due to plasma protein binding (PPB). Serum contains high concentrations of proteins, such as albumin, which can non-specifically bind to small molecules like this compound. This binding sequesters the compound, reducing the free, unbound concentration available to enter the cells and engage its targets (mHTT and LC3). Only the unbound fraction of the compound is considered pharmacologically active. Therefore, a higher total concentration of the compound may be required to achieve the desired biological effect in serum-containing media compared to serum-free or low-serum conditions.
Q3: Can I use serum starvation to enhance the effect of this compound?
A3: While serum starvation is a potent inducer of general autophagy and can reduce the issue of plasma protein binding, it may complicate the interpretation of your results. Serum starvation itself will trigger a strong autophagic response, which could mask the specific effects of this compound on mHTT degradation. It is generally recommended to maintain a consistent, albeit potentially low, serum concentration throughout your experiments to minimize variability and ensure that the observed mHTT degradation is a direct result of the compound's activity. If comparing different serum conditions, be aware that the baseline autophagic flux will be different.
Q4: What are the recommended methods for measuring the activity of this compound?
A4: The primary activity of this compound is the reduction of mHTT levels. This can be measured by Western blot analysis of mHTT protein. To confirm the mechanism of action, you should also assess the induction of autophagy. Standard methods for monitoring autophagy include:
-
LC3 Turnover Assay (Western Blot): This assay measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction. To measure autophagic flux (the rate of degradation), this assay should be performed in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
LC3 Puncta Formation (Fluorescence Microscopy): This method involves visualizing the relocalization of LC3 to autophagosomes, which appear as fluorescent puncta within the cell. This can be done using immunofluorescence to detect endogenous LC3 or by overexpressing a fluorescently-tagged LC3 (e.g., GFP-LC3).
-
p62/SQSTM1 Degradation Assay (Western Blot): The p62 protein is a selective autophagy receptor that is itself degraded during the process. A decrease in p62 levels can indicate an increase in autophagic flux.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no efficacy of this compound in my cell line. | High Serum Concentration: Plasma protein binding in high-serum (e.g., 10% FBS) media reduces the free concentration of the compound. | 1. Perform a dose-response curve to determine the optimal concentration in your specific media conditions.2. Reduce the serum concentration to 0.5-2% FBS during compound treatment. Ensure cells are healthy in low-serum conditions.3. Test the compound in serum-free media for a short duration as a positive control, if tolerated by the cells. |
| Cell Line Insensitivity: The expression levels of mHTT and key autophagy proteins can vary between cell lines, affecting responsiveness. | 1. Confirm the expression of mHTT in your cell line via Western blot.2. Use a positive control for autophagy induction (e.g., rapamycin or starvation) to ensure the autophagy machinery is functional in your cells. | |
| Inconsistent results between experiments. | Variable Serum Lots: Different lots of fetal bovine serum (FBS) can have varying compositions of proteins and growth factors, affecting both baseline autophagy and compound binding. | 1. Purchase a large single lot of FBS for the entire series of experiments.2. Screen new lots of FBS for their effect on baseline autophagy before use in critical experiments. |
| Cellular Conditions: Cell density, passage number, and overall health can significantly impact autophagic response. | 1. Maintain a consistent plating density and treatment schedule for all experiments.2. Use cells within a consistent, low passage number range. | |
| Increase in LC3-II band on Western blot, but no decrease in mHTT. | Block in Autophagic Flux: An accumulation of autophagosomes (and thus LC3-II) can occur if their fusion with lysosomes or degradation is blocked. This does not represent successful autophagy. | 1. Perform an LC3 turnover assay with a lysosomal inhibitor (e.g., Bafilomycin A1). A further increase in LC3-II in the presence of the inhibitor indicates that flux is occurring. If there is no further increase, it suggests a blockage.2. Check the levels of p62. If p62 is not decreasing, it also suggests a block in autophagic flux. |
| High background in LC3 puncta imaging. | Overexpression of GFP-LC3: High levels of GFP-LC3 can lead to the formation of protein aggregates that are not true autophagosomes. | 1. Use a stable cell line with low expression of GFP-LC3.2. If transiently transfecting, use a low amount of plasmid DNA and allow sufficient time for expression before analysis.3. Alternatively, perform immunofluorescence for endogenous LC3 to avoid overexpression artifacts. |
Signaling & Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: LC3 Turnover Assay by Western Blot
This protocol measures autophagic flux by quantifying the amount of LC3-II that accumulates in the presence of a lysosomal inhibitor.
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours.
-
Treatment:
-
For the final 4 hours of the experiment, treat cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine).
-
For the full treatment duration (e.g., 24-48 hours), treat cells with this compound at the desired concentrations.
-
Include the following controls: Vehicle only, Vehicle + Inhibitor, Compound only, Compound + Inhibitor.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel to resolve LC3-I and LC3-II bands.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3, mHTT, p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of LC3-II to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
Protocol 2: LC3 Puncta Quantification by Fluorescence Microscopy
This protocol visualizes and quantifies the formation of LC3-positive autophagosomes.
-
Cell Plating: Seed cells on glass coverslips in a 24-well plate. Allow cells to adhere for 24 hours.
-
Treatment: Treat cells with this compound at desired concentrations for the specified duration (e.g., 16-24 hours). Include appropriate vehicle controls.
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against LC3 for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Mount coverslips onto microscope slides using a mounting medium containing DAPI to counterstain nuclei.
-
Image cells using a fluorescence or confocal microscope.
-
-
Data Analysis:
-
Acquire images from at least 10-15 random fields per condition.
-
Quantify the number of LC3 puncta per cell using automated image analysis software (e.g., ImageJ/Fiji). An increase in the average number of puncta per cell indicates an accumulation of autophagosomes.
-
References
quality control checks for LC3-mHTT-IN-AN1 powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control, handling, and troubleshooting of experiments involving LC3-mHTT-IN-AN1 powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a linker molecule that induces the degradation of mutant huntingtin (mHTT) protein, the protein responsible for Huntington's disease.[1][2][3][4][5] It functions by simultaneously binding to both the mHTT protein and the autophagosome protein LC3B (Microtubule-associated protein 1 light chain 3β). This linkage targets the mHTT protein to the autophagosome for degradation in a cellular process known as autophagy. Notably, this compound allele-selectively lowers mHTT levels without affecting the wild-type huntingtin protein.
Q2: What are the recommended storage conditions for this compound powder and its stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of the compound. For the solid powder, long-term storage at -20°C is recommended, which should ensure stability for at least three to four years. Stock solutions in DMSO can be stored at -80°C for 6 months to a year, or for shorter periods (1 month) at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q3: What is the purity of commercially available this compound powder?
A3: Commercially available this compound is typically supplied with a purity of ≥95%. Some suppliers may offer higher purity grades, such as 99.85%. It is important to note that the powder is often a mixture of cis and trans isomers. Always refer to the batch-specific Certificate of Analysis (CoA) for precise purity information.
Quality Control Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Formal Name | 5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one | |
| CAS Number | 486443-73-6 | |
| Molecular Formula | C₁₅H₉Br₂NO₃ | |
| Formula Weight | 411.0 g/mol | |
| Appearance | A solid | |
| Purity | ≥95% (mixture of cis and trans isomers) | |
| λmax | 260, 372 nm |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMF | 30 mg/mL | |
| DMSO | 30 - 120 mg/mL | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Powder appears discolored or clumped | Improper storage, moisture absorption. | Do not use. Contact the supplier for a replacement. Ensure the vial is tightly sealed and stored at the recommended -20°C. |
| Difficulty dissolving the powder in DMSO | Low-quality or wet DMSO. Insufficient mixing. | Use fresh, anhydrous, high-purity DMSO. Sonication may be used to aid dissolution. Ensure the solution is vortexed thoroughly. |
| Precipitation observed in stock solution after thawing | Exceeded solubility limit. Freeze-thaw cycles. | Gently warm the solution to 37°C and vortex to redissolve. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Inconsistent experimental results | Compound degradation. Inaccurate concentration. | Prepare fresh stock solutions from the powder. Verify the concentration of your stock solution using UV-Vis spectrophotometry based on its λmax. Ensure proper storage of aliquots at -80°C. |
| No reduction in mHTT levels in cell-based assays | Insufficient concentration or incubation time. Cell line not responsive. | Optimize the concentration (e.g., 10-300 nM) and incubation time (e.g., 48 hours). Ensure the cell model expresses mHTT. Use appropriate positive and negative controls. |
Experimental Protocols
1. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.
-
Materials:
-
This compound powder (Formula Weight: 411.0 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of the powder (e.g., 1 mg) using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of powder:
-
Volume (L) = (Mass (g) / Formula Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 411.0 g/mol ) / 0.010 mol/L) * 1,000,000 = 243.3 µL
-
-
Add the calculated volume of DMSO to the vial containing the powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
2. Protocol for Quality Control by UV-Vis Spectrophotometry
-
Objective: To confirm the identity and approximate concentration of a prepared stock solution.
-
Materials:
-
This compound stock solution in DMSO
-
Appropriate solvent for dilution (e.g., DMSO or PBS)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a diluted sample of the this compound stock solution in a suitable solvent to an expected absorbance range of 0.1 - 1.0 AU.
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the sample across the UV-Vis spectrum (e.g., 200-500 nm).
-
Verify the presence of absorbance maxima at approximately 260 nm and 372 nm, which are characteristic of the compound.
-
The absorbance at a specific wavelength can be used to estimate the concentration if a molar extinction coefficient is known or has been determined.
-
Visualizations
Caption: Mechanism of this compound-mediated mHTT degradation.
References
Validation & Comparative
A Comparative Guide to LC3-mHTT-IN-AN1 and siRNA for Mutant Huntingtin Silencing
For researchers in the field of Huntington's Disease (HD), the reduction of the mutant huntingtin protein (mHTT) is a primary therapeutic goal. This guide provides a detailed comparison of two promising strategies for mHTT silencing: the small molecule linker LC3-mHTT-IN-AN1 and small interfering RNA (siRNA) technology. We will delve into their mechanisms of action, present available efficacy data, and provide detailed experimental protocols to aid in the evaluation of these approaches for research and drug development.
At a Glance: this compound vs. siRNA
| Feature | This compound | siRNA (Small Interfering RNA) |
| Mechanism of Action | Binds to both mHTT and LC3, an autophagy-related protein, to induce the degradation of mHTT via the autophagy pathway.[1] | Utilizes the RNA interference (RNAi) pathway to degrade mHTT messenger RNA (mRNA), thereby preventing its translation into protein. |
| Target | Mutant Huntingtin (mHTT) protein.[1] | Mutant Huntingtin (mHTT) mRNA. |
| Mode of Action | Post-translational (protein degradation). | Pre-translational (mRNA degradation). |
| Allele Selectivity | Demonstrates allele-selective lowering of mHTT over wild-type HTT (wtHTT).[1] | Can be designed to be allele-selective by targeting single nucleotide polymorphisms (SNPs) or the expanded CAG repeat. |
| Delivery | Small molecule, potential for oral bioavailability and brain penetrance. | Requires delivery systems such as viral vectors (AAV), lipid nanoparticles, or direct injection into the central nervous system. |
Efficacy in mHTT Reduction: A Data-Driven Comparison
The following tables summarize the quantitative data on mHTT reduction from key preclinical studies. It is important to note that these studies were not head-to-head comparisons and experimental conditions vary.
Table 1: Efficacy of this compound in mHTT Reduction
| Model System | Treatment | Concentration/Dose | mHTT Reduction (%) | Wild-type HTT Reduction (%) | Reference |
| HD mouse primary neurons (HdhQ140/Q7) | This compound | 300 nM | ~50% | Not significant | Li et al., Nature, 2019 |
| zQ175 HD mouse model (in vivo) | This compound | 10 mg/kg, oral gavage, daily for 4 weeks | ~40% (in cortex) | Not significant | Li et al., Nature, 2019 |
Table 2: Efficacy of siRNA in mHTT Reduction
| Model System | siRNA Delivery Method | Dose | mHTT mRNA Reduction (%) | mHTT Protein Reduction (%) | Reference |
| BACHD mouse model | AAV5-miRNA | 2.5 x 10^10 vg | ~50-60% (striatum) | ~50% (striatum) | Evers et al., 2015 |
| R6/2 mouse model | Intrastriatal injection of cholesterol-conjugated siRNA | 10 µg | Not reported | ~66% | DiFiglia et al., 2007 |
| YAC128 mouse model | Intracerebroventricular injection of divalent siRNA | 10 nmol | ~25% (striatum) | ~85% (striatum) | Altmann et al., 2021 |
| BAC-CAG mouse model | Intracerebroventricular injection of divalent siRNA | 20 nmol | Not significant (striatum) | ~90% (striatum) | Altmann et al., 2021 |
Mechanisms of Action: Visualized
To illustrate the distinct pathways these two technologies employ, the following diagrams were generated using Graphviz.
Caption: Mechanism of this compound.
Caption: Mechanism of siRNA for mHTT silencing.
Experimental Protocols: A Guide for Replication
Detailed methodologies are crucial for the evaluation and potential adoption of these techniques. Below are representative protocols based on published studies.
Protocol 1: In Vitro mHTT Reduction with this compound
Objective: To assess the efficacy and allele-selectivity of this compound in reducing mHTT levels in primary neurons.
Cell Culture:
-
Culture primary cortical neurons from embryonic day 15.5 (E15.5) HdhQ140/Q7 mouse embryos.
-
Plate neurons at a density of 1 x 10^6 cells per well in a 6-well plate coated with poly-D-lysine.
-
Maintain neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
Compound Treatment:
-
On day in vitro (DIV) 5, treat neurons with this compound at final concentrations of 10, 50, 100, and 300 nM. A DMSO vehicle control should be included.
-
Incubate the cells for 48 hours at 37°C and 5% CO2.
Western Blot Analysis:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against huntingtin (to detect both wtHTT and mHTT) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Protocol 2: In Vivo mHTT Silencing with siRNA in a Mouse Model
Objective: To evaluate the in vivo efficacy of a divalent siRNA in reducing mHTT mRNA and protein levels in the brain of an HD mouse model.
Animal Model:
-
Use 8-week-old YAC128 transgenic mice, which express full-length human mHTT.
siRNA Administration:
-
Anesthetize mice with isoflurane.
-
Secure the mouse in a stereotaxic frame.
-
Perform a single bilateral intracerebroventricular (ICV) injection of 10 nmol of divalent siRNA targeting HTT or a non-targeting control siRNA in a total volume of 10 µL per ventricle.
Tissue Collection and Analysis:
-
At 24 weeks post-injection, euthanize the mice and perfuse with ice-cold PBS.
-
Dissect the striatum and cortex and snap-freeze in liquid nitrogen.
-
For mRNA analysis (qRT-PCR):
-
Extract total RNA using TRIzol reagent.
-
Synthesize cDNA using a high-capacity cDNA reverse transcription kit.
-
Perform quantitative real-time PCR using primers specific for human mHTT and a housekeeping gene (e.g., Gapdh).
-
-
For protein analysis (Western Blot):
-
Homogenize tissue in RIPA buffer.
-
Follow the Western Blot protocol as described in Protocol 1, using an antibody specific for human mHTT.
-
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the described experiments.
References
A Comparative Guide to Targeted Degradation of Mutant Huntingtin: LC3-mHTT-IN-AN1 vs. PROTACs
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of mutant huntingtin (mHTT), the protein responsible for Huntington's disease, represents a promising therapeutic strategy. This guide provides an objective comparison of two leading small-molecule approaches for achieving this goal: the autophagy-tethering compound LC3-mHTT-IN-AN1 and proteolysis-targeting chimeras (PROTACs). We will delve into their mechanisms of action, present available experimental data, and provide detailed experimental protocols to aid researchers in the field.
At a Glance: Key Differences
| Feature | This compound | PROTACs (e.g., SNIPERs) |
| Mechanism of Action | Tethers mHTT to LC3 on autophagosomes, inducing degradation via the autophagy-lysosomal pathway.[1][2][3] | Recruits an E3 ubiquitin ligase (e.g., cIAP1) to mHTT, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] |
| Degradation Pathway | Autophagy-Lysosome System | Ubiquitin-Proteasome System |
| Allele Selectivity | Reported to be highly selective for mutant HTT (mHTT) over wild-type HTT (wtHTT). | Varies; some reported PROTACs for mHTT do not differentiate between the mutant and wild-type forms. |
| Reported Effective Concentrations | Nanomolar range (e.g., 10-300 nM in cultured neurons). | Micromolar range (e.g., significant reduction of mHTT at 10 µM in patient fibroblasts). |
| Targeted Form of mHTT | Interacts with the expanded polyglutamine (polyQ) tract, suggesting it can target various forms of mHTT. | Can target soluble oligomers and aggregates of mHTT. |
Mechanism of Action
This compound: Hijacking Autophagy
This compound is a bifunctional small molecule that acts as a molecular bridge. One end of the molecule binds to the mutant huntingtin protein, specifically interacting with the expanded polyglutamine tract that is characteristic of the mutant form. The other end binds to LC3 (Microtubule-associated protein 1A/1B-light chain 3), a key protein component of the autophagosome membrane. This tethering event brings mHTT into close proximity with the forming autophagosome, leading to its engulfment and subsequent degradation upon fusion of the autophagosome with the lysosome. This mechanism is notable for its allele selectivity, as the molecule preferentially recognizes the aberrant conformation of the expanded polyQ region in mHTT, largely sparing the wild-type protein.
PROTACs: Leveraging the Ubiquitin-Proteasome System
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. In the context of Huntington's disease, PROTACs have been developed that consist of a ligand that binds to mHTT and another ligand that recruits an E3 ligase, such as the cellular inhibitor of apoptosis protein 1 (cIAP1). This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the mHTT protein. Polyubiquitination of mHTT serves as a signal for its recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and mHTT-targeting PROTACs. It is important to note that direct comparisons of potency (e.g., DC50 values) are challenging due to variations in experimental systems and the limited availability of such data in the public domain.
Table 1: In Vitro Degradation of mHTT
| Compound | Cell Type | Concentration | % mHTT Reduction | Allele Selectivity | Reference |
| This compound | Cultured cortical neurons from HdhQ7/Q140 HD-knock-in mice | 300 nM | Significant decrease | Yes (no effect on wtHTT) | |
| PROTAC (Compound 1) | Fibroblasts from HD patients | 10 µM | Significant reduction | Not specified | |
| PROTAC (Compound 2) | Fibroblasts from HD patients | 10 µM | Significant reduction | Not specified |
Experimental Protocols
Workflow for Assessing mHTT Degradation
The general workflow for evaluating the efficacy of mHTT degraders involves cell culture, compound treatment, and subsequent analysis of protein levels.
References
A Comparative Guide to Autophagy-Tethering Compounds: LC3-mHTT-IN-AN1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The emergence of Autophagy-Tethering Compounds (ATTECs) represents a novel and promising strategy in targeted protein degradation. By hijacking the cellular autophagy machinery, these bifunctional molecules offer a powerful approach to eliminate disease-causing proteins. This guide provides a comparative overview of LC3-mHTT-IN-AN1, a pioneering ATTEC for Huntington's disease, and other notable ATTECs developed for various therapeutic targets.
Mechanism of Action: A Molecular Bridge to Degradation
ATTECs function as molecular bridges, simultaneously binding to a target protein of interest (POI) and an autophagosome-associated protein, typically Microtubule-associated protein 1A/1B-light chain 3 (LC3). This induced proximity tethers the POI to the nascent autophagosome, a double-membraned vesicle. The autophagosome then matures and fuses with a lysosome, leading to the degradation of its entire contents, including the targeted protein.[1][2][3] This mechanism is distinct from other targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras), which utilize the ubiquitin-proteasome system.[4]
Comparative Analysis of Key Autophagy-Tethering Compounds
This section details the performance of this compound and other significant ATTECs. It is crucial to note that the experimental conditions, including cell lines and assay durations, vary between studies. This variability should be considered when directly comparing quantitative data.
| Compound Name | Target Protein | Target Disease/Indication | LC3 Ligand (Warhead) | POI Ligand (Anchor) | Quantitative Data | Cell Line(s) | Reference(s) |
| This compound (AN1) | Mutant Huntingtin (mHTT) | Huntington's Disease | AN1 scaffold | AN1 scaffold (interacts with expanded polyQ tract) | Allele-selective degradation of mHTT at 10-300 nM | HD mouse neurons, patient-derived fibroblasts and iPSCs | [5] |
| LLC355 | Discoidin Domain Receptor 1 (DDR1) | Cancer (Non-small cell lung cancer) | Unspecified | DDR1 inhibitor | DC50: 150.8 nM | NCI-H23 | |
| PDEδ ATTEC 12c | Phosphodiesterase δ (PDEδ) | Cancer (Pancreatic cancer) | Based on previously reported LC3 binders | PDEδ inhibitor | KD: 56 ± 4.3 nM; Significant degradation at 20 µM | MiaPaCa-2, Capan-1 | |
| SHP2 ATTEC degrader-1 | SHP2 | Cancer (Pancreatic Ductal Adenocarcinoma) | Unspecified | SHP2 inhibitor | Degradation rate of 83.31% at 1.0 μM for 24h | PANC-1 | |
| NAMPT degrader-1 (A3) | Nicotinamide phosphoribosyltransferase (NAMPT) | Cancer | Ispinesib derivative | NAMPT inhibitor | IC50: 0.023 µM | A2780 |
Note on Quantitative Data:
-
DC50 (Degradation Concentration 50): The concentration of a compound at which 50% of the target protein is degraded.
-
IC50 (Inhibitory Concentration 50): The concentration of a compound that inhibits a specific biological or biochemical function by 50%.
-
KD (Dissociation Constant): A measure of the binding affinity between a ligand and a protein.
Experimental Protocols
Accurate and reproducible assessment of ATTEC activity is paramount. Western blotting is the most common method to quantify the degradation of the target protein.
General Western Blotting Protocol for Protein Degradation Assessment
1. Cell Lysis:
-
After treatment with the ATTEC for the desired time, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
2. Protein Quantification:
-
The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and an imaging device.
4. Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The expression level of the target protein is normalized to the loading control to account for any variations in protein loading.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control.
-
The DC50 value is determined by plotting the percentage of degradation against the logarithm of the ATTEC concentration and fitting the data to a dose-response curve.
Selectivity and Off-Target Effects
A critical aspect of any targeted therapy is its selectivity. For ATTECs, this pertains to the selective degradation of the POI without affecting other proteins.
-
This compound has demonstrated remarkable allele-selectivity, degrading the mutant form of the huntingtin protein while largely sparing the wild-type version. This is attributed to its specific interaction with the expanded polyglutamine (polyQ) tract present only in the mutant protein.
-
For other ATTECs, selectivity is primarily determined by the specificity of the POI ligand. The use of highly selective inhibitors as the "anchor" component is a key strategy to minimize off-target degradation.
-
Comprehensive proteomic studies are often employed to assess the global effects of an ATTEC on the cellular proteome and identify any potential off-target protein degradation.
Concluding Remarks
Autophagy-tethering compounds are a rapidly evolving class of molecules with significant therapeutic potential. This compound serves as a landmark example, demonstrating the feasibility of allele-selective protein degradation for a challenging neurodegenerative disease. The expansion of the ATTEC platform to other targets in oncology and beyond highlights the broad applicability of this technology.
Future research will likely focus on the discovery of novel LC3 ligands, the development of more potent and selective POI binders, and a deeper understanding of the in vivo efficacy, pharmacokinetics, and potential toxicities of these compounds. The comparative data and experimental frameworks presented in this guide are intended to aid researchers in this exciting and impactful field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATTEC: a potential new approach to target proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATTEC: a potential new approach to target proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TACkling Cancer by Targeting Selective Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | ATTECs | Autophagy | TargetMol [targetmol.com]
On-Target Engagement of LC3-mHTT-IN-AN1: A Comparative Guide to Mutant Huntingtin Degradation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LC3-mHTT-IN-AN1 with alternative therapeutic strategies for the degradation of mutant Huntingtin (mHTT) protein, the causative agent of Huntington's disease. This document outlines the mechanism of action, presents comparative quantitative data, and details the experimental protocols for confirming on-target engagement.
This compound is an Autophagosome Tethering Compound (ATTEC) that functions as a "molecular glue" to induce the degradation of mHTT.[1][2] This small molecule is designed to simultaneously bind to both mHTT and LC3B, a key protein in the autophagy pathway.[3][4][5] This tripartite complex formation facilitates the sequestration of mHTT into autophagosomes, which then fuse with lysosomes, leading to the degradation of the pathogenic protein. A key feature of this compound is its allele-selective nature, showing a preference for the mutant form of the Huntingtin protein over its wild-type counterpart.
Signaling Pathway of this compound
The mechanism of action of this compound involves hijacking the cellular autophagy machinery to selectively degrade mHTT. The compound acts as a bridge, linking mHTT to the autophagosome-associated protein LC3B. This tethering promotes the engulfment of the mHTT protein by the forming autophagosome, which subsequently fuses with a lysosome to degrade its contents.
Comparative Analysis of mHTT Degradation Technologies
This compound represents a novel small molecule approach for mHTT degradation. For a comprehensive evaluation, its performance should be compared with other therapeutic modalities targeting mHTT, such as Antisense Oligonucleotides (ASOs) and RNA interference (RNAi).
| Parameter | This compound | Antisense Oligonucleotides (ASOs) | RNA interference (RNAi) |
| Mechanism of Action | Post-translational: Induces autophagic degradation of mHTT protein. | Pre-translational: Binds to mHTT mRNA, leading to its degradation. | Pre-translational: Silences mHTT gene expression via mRNA cleavage. |
| Modality | Small Molecule | Oligonucleotide | Viral vector or siRNA |
| Allele Selectivity | Reported to be allele-selective for mHTT protein. | Can be designed to be allele-selective (targeting SNPs) or non-selective. | Can be designed to be allele-selective or non-selective. |
| mHTT Reduction (in vitro/in vivo) | Reduces mHTT levels in a dose-dependent manner (10-300 nM) in cultured HD mouse neurons. Specific DC50 and Dmax values are not publicly available. | IONIS-HTTRx (RG6042) showed a mean 40% (up to 60%) reduction of mHTT in cerebrospinal fluid of patients in a Phase 1/2a trial. | Preclinical studies in a mouse model demonstrated an average of 45% silencing of huntingtin mRNA. |
| Binding Affinity (Kd) | Not publicly available. | Varies depending on the specific ASO sequence and target mRNA. | Not applicable (catalytic mechanism). |
Experimental Protocols for Confirming On-Target Engagement
To validate the on-target engagement of this compound, a series of biophysical and cell-based assays are essential. The following protocols provide detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing mHTT at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
After treatment, wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble mHTT and LC3B in the supernatant by Western Blot or ELISA.
-
Generate melt curves by plotting the percentage of soluble protein against temperature. A shift in the melt curve in the presence of this compound indicates target engagement.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the formation of the ternary complex between this compound, mHTT, and LC3B in cells.
Protocol:
-
Cell Lysis:
-
Treat cells expressing mHTT with this compound or vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for mHTT or LC3B overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against mHTT and LC3B to detect the co-immunoprecipitated proteins. An increased association between mHTT and LC3B in the presence of this compound confirms the compound's mechanism of action.
-
Western Blot for mHTT Degradation
This assay quantifies the reduction in mHTT protein levels following treatment with this compound.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with a dose-range of this compound for various time points (e.g., 24, 48, 72 hours).
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for mHTT.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Also probe for a loading control (e.g., GAPDH or β-actin) to normalize the mHTT signal.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of mHTT degradation relative to the vehicle-treated control.
-
Plot dose-response curves to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Experimental Workflow for On-Target Engagement
The following workflow illustrates the logical sequence of experiments to confirm the on-target engagement of this compound.
References
A Comparative Guide to the In Vivo Rescue of Huntington's Disease Phenotypes by LC3-mHTT-IN-AN1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LC3-mHTT-IN-AN1, a novel small molecule designed to promote the degradation of mutant huntingtin (mHTT) protein, with other therapeutic alternatives for Huntington's disease (HD). The information is compiled from preclinical studies to assist in the evaluation of its therapeutic potential.
Mechanism of Action: Targeting Mutant Huntingtin for Autophagic Degradation
This compound is a first-in-class "autophagosome-tethering compound" (ATTEC). It functions as a molecular linker, simultaneously binding to the mutant huntingtin (mHTT) protein and the autophagosome protein LC3 (Microtubule-associated protein 1A/1B-light chain 3).[1][2] This targeted tethering directs mHTT to the autophagosome for subsequent lysosomal degradation.[1][2][3] A key feature of this compound is its allele-selectivity, showing preferential binding to the expanded polyglutamine (polyQ) tract of mHTT over the wild-type (wtHTT) protein. This selectivity is crucial as wtHTT plays essential roles in normal cellular functions.
Signaling Pathway of this compound
Caption: Mechanism of this compound-mediated mHTT degradation.
Comparative In Vivo Efficacy
The following tables summarize the available quantitative data on the in vivo efficacy of this compound compared to other prominent therapeutic strategies for Huntington's disease, namely antisense oligonucleotides (ASOs) and RNA interference (RNAi). Data is extracted from preclinical studies in widely used mouse models of HD, such as the R6/2 and zQ175 lines. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: Reduction of Mutant Huntingtin (mHTT) Protein in Brain
| Therapeutic Agent | Mouse Model | Treatment Details | % mHTT Reduction (Brain Region) | Reference |
| This compound | zQ175 | Data not publicly available in detail. Presumed administration based on similar small molecule studies. | Specific quantitative data not available in public abstracts. Described as reducing mHTT levels. | |
| Antisense Oligonucleotide (ASO) | YAC128 | 2-week intraventricular infusion | ~80% (Striatum) | |
| Antisense Oligonucleotide (ASO) | BACHD | 2-week intraventricular infusion | Up to 75% (Human mHTT) | |
| RNA interference (RNAi) | R6/2 | AAV1-shRNA injection | ~50% (Human htt transgene) | |
| RNA interference (RNAi) | N171-82Q | AAV1-shRNA injection | ~55% (Protein level) |
Table 2: Improvement in Motor Function (Rotarod Performance)
| Therapeutic Agent | Mouse Model | Treatment Details | Improvement in Rotarod Performance | Reference |
| This compound | zQ175 | Data not publicly available in detail. | Specific quantitative data not available in public abstracts. Described as rescuing disease-relevant phenotypes. | |
| Antisense Oligonucleotide (ASO) | YAC128 | 2-week intraventricular infusion | Significant improvement, restored to non-transgenic control levels after 2 months. | |
| Antisense Oligonucleotide (ASO) | BACHD | 2-week intraventricular infusion at 6 months of age | Sustained improvement observed 9 months post-treatment. | |
| RNA interference (RNAi) | N171-82Q | AAV1-shRNA injection | Statistically significant correction of motor abnormalities. | |
| Small Molecule (Cystamine) | R6/2 | Systemic treatment | 27% improvement |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. Below are protocols relevant to the in vivo assessment of this compound and similar compounds.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for assessing in vivo efficacy.
In Vivo Administration of this compound
-
Vehicle Preparation: A common vehicle for in vivo administration of similar small molecules consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The components should be added sequentially, ensuring dissolution at each step. Sonication may be used to aid dissolution.
-
Animal Model: zQ175 or R6/2 mouse models of Huntington's disease are commonly used.
-
Administration: The specific dosage and route of administration (e.g., intraperitoneal injection, oral gavage) for this compound in the pivotal studies are not detailed in publicly available abstracts. However, for similar small molecules, administration is typically performed daily or twice daily.
Assessment of Motor Coordination: Accelerating Rotarod Test
This test assesses motor coordination and balance.
-
Apparatus: A commercially available rotarod apparatus with a rotating rod (e.g., 5 cm diameter) is used. The apparatus should be capable of accelerating from a starting speed to a final speed over a set time.
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): Mice may be trained for one or more days prior to testing. A typical training protocol involves placing the mice on the rod at a constant low speed (e.g., 4-5 rpm) for a set duration (e.g., 5 minutes).
-
Testing Protocol:
-
Place the mouse on the rotating rod at a low starting speed (e.g., 4-5 rpm).
-
Initiate the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 300 seconds).
-
Record the latency to fall from the rod. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.
-
Perform multiple trials (e.g., 3 trials) with an inter-trial interval of at least 15-30 minutes.
-
The average latency to fall across the trials is used for analysis.
-
Neuropathological Assessment: Immunohistochemistry for mHTT Aggregates
This method is used to visualize and quantify mHTT aggregates in brain tissue.
-
Tissue Preparation:
-
Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Brains are dissected and post-fixed in 4% PFA overnight at 4°C.
-
Brains are then cryoprotected in a sucrose solution (e.g., 30% sucrose in PBS) until they sink.
-
Coronal sections (e.g., 30-40 µm thick) are cut using a cryostat or vibratome.
-
-
Immunohistochemistry Protocol:
-
Permeabilization: Free-floating sections are washed in PBS and then permeabilized with a solution containing Triton X-100 (e.g., 0.3% in PBS) for 10-15 minutes.
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for mHTT aggregates (e.g., EM48) diluted in the blocking solution overnight at 4°C.
-
Washing: Sections are washed multiple times with PBS.
-
Secondary Antibody Incubation: Sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) diluted in the blocking solution for 1-2 hours at room temperature, protected from light.
-
Counterstaining (Optional): Nuclei can be counterstained with DAPI.
-
Mounting and Imaging: Sections are mounted on glass slides with an anti-fade mounting medium and imaged using a confocal or fluorescence microscope.
-
-
Quantification: The number and size of mHTT aggregates can be quantified using image analysis software.
Conclusion
This compound represents a novel and promising therapeutic strategy for Huntington's disease by selectively targeting the mutant huntingtin protein for autophagic degradation. Preclinical data, although not fully detailed in the public domain, suggest a rescue of disease phenotypes in animal models. Further publication of detailed in vivo efficacy data will be crucial for a comprehensive comparison with other therapeutic modalities such as ASOs and RNAi, which have also shown significant promise in preclinical studies. The allele-selective nature of this compound is a significant advantage, potentially offering a safer long-term treatment option by preserving the function of wild-type huntingtin. Continued research and head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this innovative approach.
References
A Comparative Guide to Mutant Huntingtin Protein Degradation Strategies in Preclinical Huntington's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Huntington's disease (HD) is a fatal neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of the mutant huntingtin protein (mHTT). A primary therapeutic strategy is the reduction of mHTT levels. This guide provides a comparative overview of a novel small molecule approach, LC3-mHTT-IN-AN1, and two leading genetic therapies—Antisense Oligonucleotides (ASOs) and AAV-mediated RNA interference (gene therapy)—based on their efficacy in preclinical HD models.
Overview of Therapeutic Modalities
This guide focuses on three distinct approaches aimed at lowering mHTT levels:
-
This compound (AN1): A small molecule compound designed to act as a molecular bridge, linking mHTT to the autophagosome protein LC3. This targets mHTT for degradation through the cell's natural autophagy pathway. A key feature is its potential for allele-selectivity, primarily targeting the disease-causing mHTT.
-
Antisense Oligonucleotides (ASOs): Synthetic single-stranded nucleic acids that bind to mHTT messenger RNA (mRNA), marking it for degradation by RNase H. This prevents the mRNA from being translated into the toxic protein. ASOs can be designed to be allele-specific or non-allele-specific.
-
AAV-mediated Gene Therapy (e.g., AMT-130): This approach uses a non-pathogenic adeno-associated virus (AAV) to deliver a genetic payload—typically an artificial microRNA (miRNA)—into target cells like neurons. This miRNA is engineered to silence the HTT gene, thereby reducing the production of both mutant and wild-type HTT protein.
Comparative Efficacy Data
The following tables summarize the quantitative outcomes of these therapies in various Huntington's disease mouse models.
Table 1: In Vivo Efficacy in zQ175 Mouse Model
| Therapeutic Agent | Administration Route & Dosage | mHTT Reduction (Striatum) | mHTT Reduction (Cortex) | Motor Function Improvement (Rotarod) | Reference |
| This compound | Intraperitoneal (i.p.), 10 mg/kg daily | ~40-50% (Soluble mHTT) | ~40-50% (Soluble mHTT) | Significant improvement in latency to fall | [1] |
| AMT-130 (AAV5-miHTT) | Intrastriatal Injection (High Dose) | Sustained reduction | Dose-dependent reduction | Not the primary model for motor testing | [2] |
Table 2: In Vivo Efficacy in YAC128 and BACHD Mouse Models
| Therapeutic Agent | Mouse Model | Administration Route & Dosage | mHTT Reduction | Motor Function Improvement (Rotarod) | Reference |
| ASO (HTT-targeting) | YAC128 | Intracerebroventricular (ICV) Infusion, 50 µ g/day for 2 weeks | Sustained reduction to 44% of control levels (2.5 months post-treatment) | Phenotypic reversal to non-transgenic performance levels | [3][4] |
| ASO (HTT-targeting) | BACHD | ICV Infusion | Not specified | Improved performance 9 months post-treatment | [3] |
Table 3: In Vivo Efficacy in R6/2 and Humanized Mouse Models
| Therapeutic Agent | Mouse Model | Administration Route & Dosage | HTT Reduction (Striatum) | Survival/Behavioral Improvement | Reference |
| AMT-130 (AAV5-miHTT) | R6/2 | Intrastriatal Injection | Not specified | Significant 4-week increase in median survival | |
| AMT-130 (AAV5-miHTT) | Hu128/21 (Humanized) | Intrastriatal Injection (High Dose) | 92% (7 months post-injection) | Cognitive and psychiatric improvements; prevention of neuronal degeneration |
Signaling Pathways and Experimental Workflows
Visual diagrams of the therapeutic mechanisms and experimental procedures provide a clearer understanding of the scientific rationale and study designs.
References
- 1. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustained therapeutic reversal of Huntington's disease by transient repression of huntingtin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologytoday.aan.com [neurologytoday.aan.com]
- 4. Sustained therapeutic reversal of Huntington’s disease by transient repression of huntingtin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mutant Huntingtin Protein (mHTT) Reduction Strategies: A Focus on LC3-mHTT-IN-AN1
For researchers and drug development professionals dedicated to combating Huntington's disease (HD), the reduction of the mutant huntingtin protein (mHTT) is a primary therapeutic goal. A variety of innovative strategies are being explored to achieve this objective. This guide provides a quantitative comparison of a novel small molecule, LC3-mHTT-IN-AN1, with other prominent mHTT-lowering technologies, supported by experimental data and detailed protocols.
Mechanism of Action: this compound
This compound is a small molecule designed to act as a molecular bridge, linking the pathogenic mHTT protein to the autophagy machinery for degradation.[1][2][3][4] Specifically, it interacts with both mHTT and microtubule-associated protein 1 light chain 3 (LC3), a key protein in the formation of autophagosomes.[1] This induced proximity targets mHTT for engulfment by autophagosomes, which then fuse with lysosomes to degrade the enclosed contents. A key advantage of this approach is its allele-selectivity, meaning it preferentially targets the mutant form of the huntingtin protein over the wild-type (wtHTT) form, which is crucial for normal cellular function.
Caption: Mechanism of this compound in mediating mHTT degradation.
Quantitative Comparison of mHTT Reduction Strategies
The following table summarizes the quantitative performance of this compound in comparison to other leading mHTT-lowering technologies: Antisense Oligonucleotides (ASOs), RNA interference (RNAi), and Zinc Finger Proteins (ZFPs).
| Therapeutic Modality | Target | Delivery Method | mHTT Reduction (%) | Allele Selectivity | Key Advantages | Key Challenges |
| This compound | mHTT Protein | Small Molecule (Oral/Systemic Potential) | ~50% (in vitro) | High | Oral bioavailability potential, allele-selective, targets existing protein | In vivo efficacy and brain penetrance to be fully established |
| Antisense Oligonucleotides (ASOs) | mHTT mRNA | Intrathecal Injection | 40-60% (in CSF) | Variable (some are non-selective) | Clinically validated for other neurological diseases, long duration of action | Invasive delivery, potential for off-target effects |
| RNA interference (RNAi) | mHTT mRNA | AAV-mediated (Intracranial Injection) | ~45-75% (in brain tissue) | Can be designed to be allele-selective | Potent and long-lasting silencing | AAV delivery challenges (immunogenicity, manufacturing), irreversible |
| Zinc Finger Proteins (ZFPs) | mHTT Gene (Transcription) | AAV-mediated (Intracranial Injection) | ~40-60% (in brain tissue) | High | Targets the source of mHTT production, long-term repression | AAV delivery challenges, potential for off-target gene regulation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantification of mHTT Reduction by this compound in Cultured Neurons
a. Cell Culture and Treatment: Primary cortical neurons from HdhQ7/Q140 knock-in mice are cultured. This compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to final concentrations of 10, 50, 100, and 300 nM. Neurons are treated with the compound or a vehicle control (DMSO) for 48 hours.
b. Western Blot Analysis: Following treatment, cells are lysed, and protein concentration is determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the N-terminus of the huntingtin protein, followed by an HRP-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
c. Quantification: The intensity of the bands corresponding to mHTT and wtHTT are quantified using densitometry software. The ratio of mHTT to a loading control (e.g., GAPDH or β-actin) is calculated for each treatment condition and normalized to the vehicle control to determine the percentage of mHTT reduction.
References
- 1. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. tenovapharma.com [tenovapharma.com]
Comparative Analysis of LC3-mHTT-IN-AN1 and Alternative Therapies for Huntington's Disease: A Guide for Researchers
A detailed examination of emerging therapeutic strategies aimed at lowering mutant huntingtin (mHTT) protein reveals distinct mechanisms of action and varied long-term effects on neuronal health. This guide provides a comparative overview of the autophagosome-tethering compound LC3-mHTT-IN-AN1, antisense oligonucleotides (ASOs), and proteolysis-targeting chimeras (PROTACs), presenting key preclinical data to inform future research and drug development in Huntington's disease.
Huntington's disease (HD) is a devastating neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of the toxic mutant huntingtin protein (mHTT). A primary therapeutic focus is the reduction of mHTT levels in the brain. This guide compares three promising strategies: the novel small molecule this compound, which harnesses the cell's own autophagic machinery, and two other major therapeutic modalities, ASOs and PROTACs.
Mechanism of Action: A Tale of Three Pathways
The therapeutic agents under review employ fundamentally different cellular pathways to achieve the common goal of lowering mHTT levels.
This compound , an autophagosome-tethering compound, acts as a molecular bridge. It simultaneously binds to the mHTT protein and to LC3B, a key protein on the surface of autophagosomes.[1][2] This targeted tethering directs the mHTT protein to the autophagosome for degradation through the autophagy-lysosomal pathway.[1][2] A key feature of this compound is its allele-selectivity, meaning it preferentially targets the mutant form of the huntingtin protein over the wild-type (wtHTT) form, which is crucial for normal neuronal function.[1]
dot
Antisense oligonucleotides (ASOs) are synthetic strands of nucleic acids designed to bind to the messenger RNA (mRNA) of the HTT gene. This binding event triggers the degradation of the HTT mRNA by RNase H, an enzyme that recognizes DNA-RNA hybrids. By destroying the mRNA template, ASOs prevent the translation of the HTT protein. ASOs can be designed to be non-selective, targeting both mHTT and wtHTT mRNA, such as with Tominersen, or allele-selective, specifically targeting the mHTT mRNA, as is the case with WVE-003.
dot
Proteolysis-targeting chimeras (PROTACs) are bifunctional small molecules that recruit an E3 ubiquitin ligase to the target protein, in this case, mHTT. One end of the PROTAC binds to mHTT, while the other end binds to an E3 ligase. This proximity induces the ubiquitination of mHTT, marking it for degradation by the proteasome. Similar to this compound, PROTACs can be designed for allele-selective degradation of mHTT.
dot
Preclinical Efficacy: A Comparative Look at In Vivo Studies
The following tables summarize key quantitative data from preclinical studies of this compound, ASOs, and PROTACs in mouse models of Huntington's disease.
Table 1: In Vivo Efficacy of this compound in zQ175 Mice
| Parameter | Vehicle Control | This compound | % Change | Reference |
| mHTT Levels (Striatum) | 100% | ~60% | ~40% reduction | |
| mHTT Levels (Cortex) | 100% | ~70% | ~30% reduction | |
| Rotarod Performance | Deficit observed | Improved performance | Significant improvement | |
| Grip Strength | Deficit observed | Improved performance | Significant improvement |
Table 2: In Vivo Efficacy of Antisense Oligonucleotides (ASOs) in HD Mouse Models
| Parameter | Mouse Model | Treatment | % mHTT Reduction (Striatum) | Behavioral Outcome | Reference |
| Tominersen (non-selective) | R6/2 | Intracerebroventricular | ~50% | Improved motor function, increased survival | |
| WVE-003 (allele-selective) | Hu97/18 | Intracerebroventricular | ~50% | Rescue of cognitive deficits |
Table 3: Preclinical Data for mHTT-Targeting PROTACs
| Parameter | Model | Treatment | % mHTT Reduction | Selectivity | Reference |
| PROTAC Compound | HD patient-derived fibroblasts | In vitro | Up to 80% | Allele-selective | |
| PROTAC Compound | In vivo (mouse) | Oral/Parenteral | Data emerging | Allele-selective |
Long-Term Effects on Neuronal Health: What the Data Suggests
Assessing the long-term impact of these therapies on neuronal health is paramount. While direct, long-term comparative studies are limited, initial findings provide some insights.
For This compound , the rescue of behavioral phenotypes in mouse models suggests a beneficial effect on neuronal function. The allele-selective nature of the compound is a significant advantage, as it preserves the crucial functions of wtHTT. However, long-term toxicity studies and detailed neuropathological analyses are still needed to fully understand its impact on neuronal health.
ASOs have a more extensive history of preclinical and clinical evaluation. While non-selective ASOs like Tominersen have shown efficacy in reducing mHTT, the concomitant reduction of wtHTT has raised concerns about potential long-term consequences, as wtHTT is essential for neuronal survival and function. Allele-selective ASOs like WVE-003 aim to mitigate this risk by specifically targeting the mutant allele. Clinical trial data for WVE-003 has shown a reduction in CSF mHTT while preserving wtHTT, and a correlation between mHTT reduction and a slowing of caudate atrophy has been observed. However, some participants have shown increases in neurofilament light chain (NfL), a biomarker of neuronal damage, the long-term implications of which are still under investigation.
PROTACs are a newer modality, and long-term in vivo data on neuronal health are still emerging. The high selectivity for mHTT demonstrated in preclinical cell-based assays is promising for preserving wtHTT function. Companies like Arvinas are developing brain-penetrant PROTACs and have shown in preclinical models the ability to degrade mHTT while sparing the wild-type protein. The long-term consequences of sustained activation of the ubiquitin-proteasome system for mHTT degradation in neurons will be a key area of future investigation.
Experimental Protocols: A Guide to Key Methodologies
Reproducibility and standardization are critical in preclinical research. Below are summaries of the experimental protocols used in the key studies cited.
This compound In Vivo Study (Li et al., 2019)
-
Animal Model: zQ175 knock-in mouse model of Huntington's disease.
-
Compound Administration: Intraperitoneal (i.p.) injection.
-
Dosage and Frequency: 10 mg/kg, once daily.
-
Duration: 4 weeks.
-
Behavioral Analysis: Rotarod test for motor coordination and grip strength test.
-
Biochemical Analysis: Western blot analysis of striatal and cortical tissues to quantify mHTT and wtHTT levels.
-
Statistical Analysis: Two-tailed Student's t-test or one-way ANOVA followed by post-hoc tests.
dot
ASO In Vivo Study (Representative Protocol)
-
Animal Model: Hu97/18 humanized mouse model of Huntington's disease.
-
Compound Administration: Intracerebroventricular (ICV) injection.
-
Dosage: Single dose of 100-700 µg.
-
Duration: Up to 6 months post-injection.
-
Behavioral Analysis: Open field test, elevated plus maze, and other cognitive tests.
-
Biochemical Analysis: ELISA or Western blot to measure mHTT and wtHTT in CSF and brain tissue. Immunohistochemistry for neuronal markers.
-
Biomarker Analysis: Measurement of neurofilament light chain (NfL) in CSF.
-
Statistical Analysis: Two-way ANOVA or other appropriate statistical tests.
dot
PROTAC In Vivo Study (General Approach)
-
Animal Model: Knock-in or transgenic mouse model of Huntington's disease.
-
Compound Administration: Oral gavage or parenteral injection.
-
Dosage and Frequency: To be determined based on pharmacokinetic and pharmacodynamic studies.
-
Duration: Both acute and chronic studies are necessary.
-
Biochemical Analysis: Western blot or mass spectrometry to quantify mHTT and wtHTT levels in brain and peripheral tissues.
-
Pharmacokinetic Analysis: Measurement of compound levels in plasma and brain tissue over time.
-
Toxicity Assessment: General health monitoring, histopathology of major organs.
-
Behavioral Analysis: A battery of motor and cognitive tests relevant to the HD phenotype of the chosen mouse model.
dot
Conclusion and Future Directions
This compound, ASOs, and PROTACs each represent a viable and promising strategy for lowering mHTT in the context of Huntington's disease. This compound offers a novel, allele-selective mechanism by co-opting the autophagy pathway. ASOs have the advantage of more extensive preclinical and clinical data, with allele-selective versions showing promise in preserving wtHTT. PROTACs provide a versatile small-molecule approach with the potential for high selectivity and oral bioavailability.
Future research should focus on direct, long-term head-to-head comparative studies in relevant animal models to rigorously assess the efficacy, safety, and impact on neuronal health of these different modalities. Key areas of investigation should include:
-
Long-term toxicity profiles: Assessing any potential off-target effects and the consequences of sustained activation of the respective degradation pathways.
-
Detailed neuropathological analysis: Quantifying the effects on neuronal survival, aggregate formation, and synaptic integrity.
-
Combination therapies: Exploring the potential synergistic effects of combining therapies with different mechanisms of action.
-
Biomarker development: Identifying and validating translatable biomarkers to monitor target engagement and therapeutic response in both preclinical models and clinical trials.
The continued development and rigorous evaluation of these diverse therapeutic strategies offer significant hope for the development of a disease-modifying treatment for Huntington's disease.
References
Safety Operating Guide
Navigating the Safe Disposal of LC3-mHTT-IN-AN1: A Comprehensive Guide
For researchers and drug development professionals utilizing the mHTT-LC3 linker compound, LC3-mHTT-IN-AN1, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance.[1][2][3] This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, alongside essential safety information and a summary of its mechanism of action.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations for hazardous waste management.[1][4]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is necessary to protect from splashes.
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention if irritation persists.
-
Prevent the release of the compound into the environment.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound, compiled from various suppliers.
| Property | Value |
| Molecular Weight | 411.04 g/mol |
| Solubility | - DMSO: ≥ 82 mg/mL (199.49 mM)- DMF: 30 mg/mL- Insoluble in water and ethanol |
| Storage (Solid) | -20°C for up to 3 years. |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
| In Vitro Concentration | 10, 50, 100, and 300 nM for reducing mHTT levels in cultured neurons. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound and contaminated materials.
1. Waste Identification and Segregation:
-
Chemical Waste: All materials contaminated with this compound, including unused stock solutions, treated cell culture media, and rinsates, should be classified as hazardous chemical waste.
-
Segregation: This chemical waste must be segregated from other types of laboratory waste, such as biological or radioactive waste. Store it separately from incompatible chemicals; for instance, keep it away from strong oxidizing agents.
2. Waste Collection and Containment:
-
Aqueous Waste: Collect all liquid waste containing this compound (e.g., cell culture media, buffer solutions) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene).
-
Ensure the container has a secure screw-top cap to prevent spills and evaporation.
-
-
Solid Waste: Dispose of contaminated solid items such as pipette tips, gloves, and empty vials in a separate, clearly labeled solid hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., needles) must be placed in a designated, puncture-resistant sharps container.
3. Labeling of Waste Containers:
-
Properly label all waste containers with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and any solvents used (e.g., DMSO). List the approximate concentrations or quantities.
-
Include the date when waste was first added to the container.
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
5. Arranging for Professional Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup. Professional waste management services will ensure the final disposal is conducted in compliance with all federal, state, and local regulations.
Visualizing the Process and Mechanism
To further clarify the procedures and the compound's function, the following diagrams illustrate the disposal workflow and the underlying signaling pathway.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
This compound functions by hijacking the cell's natural autophagy process to clear mutant huntingtin (mHTT) protein. The compound acts as a molecular bridge, linking mHTT to LC3, a key protein in the formation of autophagosomes. This targeted mechanism leads to the selective degradation of the disease-causing protein.
Caption: The signaling pathway of this compound, which tethers mHTT to LC3 for autophagic degradation.
References
Essential Safety and Operational Guide for Handling LC3-mHTT-IN-AN1
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of LC3-mHTT-IN-AN1, a linker compound designed to selectively target mutant huntingtin (mHTT) protein for autophagic degradation.
This document provides critical safety and logistical information to ensure the proper use of this compound in a laboratory setting. Adherence to these guidelines is essential for personnel safety and the integrity of experimental outcomes.
Compound Information and Storage
Proper identification and storage are the first steps in safe laboratory practice.
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 486443-73-6[1][2] |
| Molecular Formula | C₁₅H₉Br₂NO₃[2] |
| Molecular Weight | 411.04 g/mol [1][3] |
| Appearance | Solid powder |
Storage Conditions:
| Format | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions upon preparation.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) was not directly accessible in the search, standard laboratory safety protocols for handling chemical compounds should be strictly followed.
Recommended PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If working with the powder outside of a fume hood or ventilated enclosure, a dust mask or respirator may be necessary to avoid inhalation.
General Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Operational Plan: Preparation of Stock and Working Solutions
This compound is soluble in DMSO.
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound powder based on the desired concentration and volume.
-
In a chemical fume hood, carefully weigh the powder and transfer it to an appropriate sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
To aid dissolution, the solution can be sonicated or gently heated.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Working Solution Preparation:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or vehicle for in vivo studies.
Disposal Plan
Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect any unused powder and contaminated disposable labware (e.g., pipette tips, tubes) in a designated, sealed container for chemical waste.
-
Liquid Waste: Collect all solutions containing this compound, including unused working solutions and cell culture media from treated cells, in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated Materials: Any non-disposable labware that has come into contact with the compound should be decontaminated according to your institution's standard procedures for chemical waste.
Signaling Pathway and Experimental Workflow
This compound functions by linking the mutant huntingtin protein (mHTT) to LC3, a key protein in the autophagy pathway, thereby targeting mHTT for degradation by the cell's autophagosomes.
Caption: Mechanism of this compound action.
The following diagram outlines a typical experimental workflow to assess the efficacy of this compound in reducing mHTT levels in a cellular model.
Caption: Workflow for assessing mHTT reduction.
Detailed Experimental Protocol: Western Blotting for mHTT Reduction
This protocol provides a step-by-step guide for evaluating the effect of this compound on mHTT protein levels in cultured cells.
Materials:
-
Huntington's Disease model cell line (e.g., mouse primary cultured neurons or iPS-cell-derived neurons)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-mHTT, anti-total HTT, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in appropriate culture plates and allow them to adhere and grow.
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 10, 50, 100, and 300 nM). Include a vehicle control (DMSO).
-
For primary or iPS-cell-derived neurons, add the compound 5 days after plating.
-
Incubate the cells with the compound for a predetermined time, for example, 48 hours.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add RIPA lysis buffer with protease inhibitors to each well and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against mHTT overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Repeat the blotting procedure for a loading control protein.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for mHTT and the loading control.
-
Normalize the mHTT band intensity to the loading control to determine the relative reduction in mHTT levels across different treatment conditions.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
